6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)8-4-5-10-9(6-8)13-11(14)7-15-10/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEMVEIJGYOVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408607 | |
| Record name | 6-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-96-6 | |
| Record name | 6-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Structure and Identification
This compound is a heterocyclic organic compound belonging to the benzoxazinone class. Its structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a tert-butyl substituent at the 6-position of the bicyclic system.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6238-96-6 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| InChI | InChI=1S/C12H15NO2/c1-12(2,3)8-4-5-10-9(6-8)13-11(14)7-15-10/h4-6H,7H2,1-3H3,(H,13,14) |
| SMILES | CC(C)(C)c1ccc2c(c1)NC(=O)CO2 |
Physicochemical Properties
The presence of the bulky and hydrophobic tert-butyl group significantly influences the physicochemical properties of the molecule, rendering it more soluble in organic solvents. The compound is a solid at room temperature.
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid at room temperature |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in organic solvents |
Synthesis
A general synthetic approach for 2H-1,4-benzoxazin-3(4H)-one derivatives involves a two-step process:
-
O-alkylation: Reaction of a substituted 2-nitrophenol with a methyl 2-bromoalkanoate.
-
Reductive Cyclization: Catalytic reduction of the nitro group of the resulting 2-nitro ester intermediate, which then undergoes intramolecular cyclization.
Caption: General synthesis workflow for 2H-1,4-benzoxazin-3(4H)-one derivatives.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methylene protons of the oxazine ring, a broad singlet for the NH proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, methylene carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group.
-
FT-IR: Characteristic absorption bands for the N-H stretching, C=O (amide) stretching, C-O-C stretching, and aromatic C-H stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (205.25 g/mol ).
Biological and Pharmacological Properties
Benzoxazinone derivatives have garnered significant interest due to their diverse range of biological activities.
Potential Biological Activities:
-
Antioxidant Properties: The benzoxazinone scaffold is associated with antioxidant activity. The electron-donating nature of the tert-butyl group may further enhance this property.
-
Antifungal Activity: Various derivatives of 1,4-benzoxazin-3-one have demonstrated potent antifungal activity against a range of phytopathogenic fungi.
-
Herbicidal Activity: Certain benzoxazinone derivatives have been investigated for their herbicidal properties.
-
Platelet Aggregation Inhibition: Some 2H-benzo[b]oxazin-3(4H)-one derivatives have been shown to inhibit ADP-induced platelet aggregation.
Mechanism of Action:
The precise mechanism of action for this compound has not been elucidated. However, for the broader class of benzoxazinones, proposed mechanisms include the induction of DNA damage in tumor cells and the modulation of signaling pathways related to cell growth and death.
Applications in Drug Development and Materials Science
The versatile structure of this compound makes it an attractive scaffold for the development of new therapeutic agents and advanced materials.
-
Drug Discovery: Its potential antioxidant, antifungal, and other biological activities make it a valuable starting point for the design and synthesis of novel drug candidates.
-
Materials Science: The presence of the oxazine moiety suggests potential for use in polymerization processes, leading to the development of new materials with unique properties.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of benzoxazinone derivatives can be found in the scientific literature. A general procedure for assessing antifungal activity is provided below.
General Protocol for In Vitro Antifungal Activity Screening (Mycelium Growth Rate Method):
-
Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Incorporation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) and add it to the molten PDA medium to achieve the desired final concentration.
-
Inoculation: Place a mycelial disc of the test fungus at the center of the solidified PDA plate containing the test compound.
-
Incubation: Incubate the plates at an appropriate temperature for a specified period.
-
Data Collection: Measure the radial growth of the fungal colony and compare it to a control plate (containing only the solvent) to determine the percentage of inhibition.
Caption: Workflow for in vitro antifungal activity screening.
Conclusion
This compound is a promising heterocyclic compound with a range of potential applications in drug discovery and materials science. While further research is needed to fully elucidate its physicochemical properties, spectroscopic characteristics, and biological mechanisms of action, the existing data on related benzoxazinone derivatives suggest that it is a valuable scaffold for further investigation. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound.
An In-depth Technical Guide to the Physicochemical and Biological Properties of 2,4-Dimethyl-6-tert-butylphenol (CAS 6238-96-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-Dimethyl-6-tert-butylphenol (CAS 6238-96-6). The information is presented in a structured format to facilitate easy access and comparison, with a focus on experimental methodologies and the visualization of key processes.
Chemical Identity and Physical Properties
2,4-Dimethyl-6-tert-butylphenol is an alkylated phenol primarily utilized as an antioxidant and stabilizer in various industrial applications, including fuels and polymers.[1] Its chemical structure features a sterically hindered hydroxyl group, which is key to its antioxidant activity.
Table 1: Physical and Chemical Properties of 2,4-Dimethyl-6-tert-butylphenol
| Property | Value | Reference |
| CAS Number | 6238-96-6 | |
| IUPAC Name | 2,4-Dimethyl-6-tert-butylphenol | [2] |
| Synonyms | 6-tert-Butyl-2,4-xylenol, Antioxidant TBX | [3] |
| Molecular Formula | C₁₂H₁₈O | [4] |
| Molecular Weight | 178.27 g/mol | [4] |
| Appearance | White to colorless or light yellow powder/lump/clear liquid | [3] |
| Melting Point | 21-23 °C | [5] |
| Boiling Point | 248-249 °C | [5] |
| Solubility | Insoluble in water | [2] |
| Vapor Pressure | 0.01 mmHg | [2] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of 2,4-Dimethyl-6-tert-butylphenol.
Melting Point Determination (Capillary Method)
The melting point of 2,4-Dimethyl-6-tert-butylphenol can be determined using the capillary tube method.
Procedure:
-
A small, finely powdered sample of 2,4-Dimethyl-6-tert-butylphenol is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Boiling Point Determination (Thiele Tube Method)
The boiling point can be determined using a Thiele tube apparatus, a method suitable for small quantities of liquid.
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination (Shake-Flask Method)
The solubility of 2,4-Dimethyl-6-tert-butylphenol in various solvents can be determined using the shake-flask method.
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of 2,4-Dimethyl-6-tert-butylphenol in the filtrate is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of 2,4-Dimethyl-6-tert-butylphenol (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution should be filtered to remove any particulate matter.
-
Analysis: The prepared sample is placed in the NMR spectrometer to obtain ¹H and ¹³C NMR spectra, which provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As 2,4-Dimethyl-6-tert-butylphenol can be a liquid or a low-melting solid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with KBr powder and pressing it into a disk.
-
Analysis: The prepared sample is placed in the IR spectrometer to obtain the infrared spectrum, which reveals the presence of functional groups.
Mass Spectrometry (MS):
-
Sample Preparation and Analysis: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of 2,4-Dimethyl-6-tert-butylphenol. A diluted solution of the compound is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification and quantification.
Biological Activity and Signaling Pathways
While specific signaling pathway data for 2,4-Dimethyl-6-tert-butylphenol is limited, the closely related compound 2,4-di-tert-butylphenol (2,4-DTBP) has been shown to exhibit significant biological activities, including anti-inflammatory and anticancer effects. These activities are mediated through the modulation of key signaling pathways.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
2,4-DTBP has been reported to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by 2,4-di-tert-butylphenol.
Anticancer Activity via p53 Pathway Activation
2,4-DTBP has been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.
Caption: Induction of apoptosis by 2,4-di-tert-butylphenol via the p53 pathway.
Synthesis Workflow
The primary method for synthesizing 2,4-Dimethyl-6-tert-butylphenol is through the Friedel-Crafts alkylation of 2,4-dimethylphenol with isobutylene, typically using an acid catalyst.[4][6]
Caption: General workflow for the synthesis of 2,4-Dimethyl-6-tert-butylphenol.
References
- 1. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-6-tert-butylphenol | CAS 1879-09-0 | China Manufacturer [gmchemix.com]
- 4. 2-tert-Butyl-4,6-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Dimethyl-6-tert-butylphenol [bionity.com]
- 6. researchgate.net [researchgate.net]
Biological Activity of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Technical Overview
Introduction
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemistry due to its diverse range of biological activities. While specific data on the biological activity of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one is not extensively available in publicly accessible literature, numerous derivatives of the parent molecule have been synthesized and evaluated for a variety of applications. This technical guide provides a comprehensive overview of the reported biological activities of the 2H-1,4-benzoxazin-3(4H)-one scaffold, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways. This information serves as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic and agrochemical potential of this versatile chemical class.
Anticancer Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated notable potential as anticancer agents. The primary mechanism of action for some of these compounds involves the induction of DNA damage in tumor cells, ultimately leading to cell death.
Quantitative Anticancer Activity Data
A series of novel compounds incorporating the 2H-1,4-benzoxazin-3(4H)-one core linked to a 1,2,3-triazole moiety at the 7-position were synthesized and evaluated for their inhibitory activity against various human tumor cell lines. Several of these compounds exhibited significant activity against Huh-7 liver cancer cells.
| Compound ID | Target Cell Line | IC50 (μM) | Citation |
| c5 | Huh-7 | 28.48 | |
| c14 | Huh-7 | 32.60 | |
| c16 | Huh-7 | 31.87 | |
| c18 | Huh-7 | 19.05 |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized 2H-1,4-benzoxazin-3(4H)-one derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human tumor cell lines (e.g., Huh-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Following the incubation period, 20 μL of MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Proposed Mechanism of Action: DNA Intercalation and Damage
The anticancer activity of these benzoxazinone derivatives is attributed to their rigid, planar molecular structure, which facilitates intercalation into the DNA of tumor cells. This interaction is believed to induce DNA damage, consequently triggering cellular pathways that lead to apoptosis or cell cycle arrest.
Antifungal Activity
Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been investigated for their antifungal properties against various phytopathogenic fungi.
Quantitative Antifungal Activity Data
The antifungal activity of several 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives was evaluated in vitro. The data is presented as the percentage of mycelial growth inhibition at a given concentration.
| Compound ID | Fungal Strain | Concentration (mg/L) | Mycelial Growth Inhibition (%) | Citation |
| 6 (N-acetyl derivative) | F. culmorum | 100 | 100 | |
| 6 (N-acetyl derivative) | P. cactorum | 100 | 100 | |
| 6 (N-acetyl derivative) | R. solani | 100 | 100 | |
| 4a (2-ethyl derivative) | R. solani | 100 | 100 | |
| 6 (N-acetyl derivative) | P. cactorum | 20 | 72 |
Experimental Protocol: In Vitro Antifungal Assay
The in vitro antifungal activity was assessed by measuring the inhibition of mycelial growth of various phytopathogenic fungi.
Materials:
-
Phytopathogenic fungal strains (e.g., Fusarium culmorum, Phytophthora cactorum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in an appropriate solvent (e.g., acetone)
-
Petri dishes
Procedure:
-
The test compounds were added to the molten PDA medium to achieve the desired final concentrations.
-
The medium containing the test compound was poured into Petri dishes and allowed to solidify.
-
A small disc of the fungal mycelium was placed in the center of each Petri dish.
-
The plates were incubated at a suitable temperature for several days, until the mycelial growth in the control plates (without the test compound) had reached the edges of the dish.
-
The diameter of the fungal colony in each plate was measured.
-
The percentage of mycelial growth inhibition was calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
Other Reported Biological Activities
In addition to anticancer and antifungal activities, the 2H-1,4-benzoxazin-3(4H)-one scaffold has been associated with a range of other biological effects, including:
-
Antimicrobial Activity: Some triazole-functionalized derivatives have shown promise as antimicrobial agents.
-
Platelet Aggregation Inhibition: Certain novel 2H-benzo[b]oxazin-3(4H)-ones have been identified as inhibitors of ADP-induced platelet aggregation.
-
Herbicidal and Defoliating Activity: Derivatives such as 3-alkylbenzoxazolinones have exhibited herbicidal action and the ability to cause defoliation in cotton plants.
The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a versatile and promising platform for the development of new therapeutic agents and agrochemicals. The diverse biological activities exhibited by its derivatives, including anticancer, antifungal, antimicrobial, and herbicidal effects, underscore the importance of continued research into this class of compounds. While specific data for this compound remains limited, the extensive body of work on related analogues provides a strong foundation and rationale for its further investigation. Future studies focusing on the synthesis and biological evaluation of this specific derivative are warranted to fully elucidate its potential. This technical guide serves as a foundational resource to inform and guide such future research endeavors.
Literature review on the synthesis of benzoxazinones
An In-depth Technical Guide to the Synthesis of Benzoxazinones
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the core synthetic methodologies for producing benzoxazinones, a critical heterocyclic scaffold in medicinal chemistry and drug development. The document details several key synthetic pathways, offering step-by-step experimental protocols, comparative quantitative data, and logical workflow diagrams to aid in practical application and methodological comparison.
Introduction
Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. Depending on the arrangement of the heteroatoms and the carbonyl group, various isomers exist, with 4H-3,1-benzoxazin-4-ones and 2H-1,4-benzoxazin-3(4H)-ones being of significant interest. These structures are prevalent in a wide array of biologically active molecules and serve as versatile intermediates for the synthesis of other important compounds, such as quinazolinones. This guide focuses on the most prevalent and effective synthetic routes to these scaffolds.
Part 1: Synthesis of 4H-3,1-Benzoxazin-4-ones
The most common precursors for the synthesis of the 4H-3,1-benzoxazin-4-one core are anthranilic acid and its derivatives, owing to their commercial availability and inherent reactivity.
From Anthranilic Acids and Acid Chlorides
A foundational method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid with an acid chloride, followed by cyclodehydration. The reaction typically proceeds by first forming the N-acylanthranilic acid intermediate, which then cyclizes to the final product.
Caption: General pathway from Anthranilic Acid via acylation.
-
Reaction Setup: Dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine in a suitable flask. Cool the mixture to 0°C using an ice bath.
-
Addition of Reagent: Add benzoyl chloride (0.05 mol) dropwise to the cooled solution with constant stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.
-
Work-up: Add saturated sodium bicarbonate (NaHCO₃) solution (10%) to the reaction mixture portion-wise until the effervescence of carbon dioxide ceases. This step neutralizes excess acid and pyridine hydrochloride.
-
Isolation: Add purified water to precipitate the solid product. Isolate the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining impurities. The product can be further purified by recrystallization if necessary. An expected yield of approximately 90% can be achieved.[1]
| N-Acylanthranilic Acid (Substituent R) | Dehydrating Agent | Solvent | Conditions | Yield (%) | Reference |
| N-Benzoyl (R=Ph) | Cyanuric Chloride | Toluene | Reflux, 3h | 83 | --INVALID-LINK--[2] |
| N-Acetyl (R=Me) | Acetic Anhydride | Neat | Reflux, 15 min | High | --INVALID-LINK--[3] |
| N-(4-Nitrobenzoyl) | Cyanuric Chloride | Toluene | Reflux, 3h | 91 | --INVALID-LINK--[2] |
| N-Phenylacetyl (R=CH₂Ph) | Cyanuric Chloride | Toluene | Reflux, 3h | 85 | --INVALID-LINK--[2] |
From Anthranilic Acids and Orthoesters
A one-pot method involves the reaction of anthranilic acids with orthoesters, catalyzed by an acid like acetic acid. This approach allows for the formation of both 2-alkyl and 2-aryl substituted benzoxazinones.[4][5]
Caption: One-pot synthesis from Anthranilic Acid and Orthoesters.
-
Reaction Setup: In a reaction vial, combine anthranilic acid (1.0 equiv), triethyl orthoacetate (4.5 equiv), and glacial acetic acid (2.6 equiv).
-
Thermal Conditions: Heat the neat mixture at 100°C for 4-48 hours, monitoring the reaction by TLC.
-
Microwave Conditions (Alternative): Heat the mixture in a sealed microwave reactor at 130°C for 30 minutes.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Purify the residue directly by column chromatography on silica gel to yield the desired product.
| Anthranilic Acid | Orthoester | Conditions | Time | Yield (%) |
| Unsubstituted | Triethyl orthoacetate | 100°C, Thermal | 24h | 60 |
| Unsubstituted | Triethyl orthobenzoate | 130°C, Microwave | 30m | 80 |
| 5-Methyl | Triethyl orthoacetate | 100°C, Thermal | 24h | 61 |
| 5-Nitro | Triethyl orthobenzoate | 130°C, Microwave | 30m | 47 |
| 5-Chloro | Triethyl orthopropionate | 100°C, Thermal | 48h | 50 |
Part 2: Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones
The synthesis of the 2H-1,4-benzoxazin-3(4H)-one isomer typically starts from 2-aminophenols or their nitro precursors, which are readily available.
From 2-Nitrophenols via Reductive Cyclization
This two-step process is a robust method for preparing 2-alkyl substituted 1,4-benzoxazinones.[6] It begins with the O-alkylation of a 2-nitrophenol with a 2-bromoalkanoate ester, followed by a reductive cyclization of the nitro group, which leads to amide bond formation and ring closure.
Caption: Reductive cyclization pathway from 2-Nitrophenol.
Step 1: O-Alkylation
-
Reaction Setup: To a solution of 2-nitrophenol (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (15 mmol) and methyl 2-bromobutanoate (11 mmol).
-
Reaction: Reflux the mixture with stirring for 8-12 hours, monitoring completion by TLC.
-
Isolation: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL), wash with water (2 x 20 mL), and dry over anhydrous MgSO₄. Evaporate the solvent to yield the crude 2-nitro ester intermediate, which can be used directly in the next step.
Step 2: Reductive Cyclization
-
Reaction Setup: Dissolve the crude nitro ester intermediate (5 mmol) in ethanol (30 mL). Add 10% Palladium on carbon (Pd/C) catalyst (0.1 g).
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting residue by column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the final product.
From 2-Halophenols via Copper-Catalyzed Cascade Reaction
An efficient one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones can be achieved from 2-halophenols and 2-chloroacetamides.[7] The reaction proceeds via an initial nucleophilic substitution followed by a copper-catalyzed intramolecular C-N bond formation (Ullmann coupling).
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.2 equiv).
-
Addition of Reagents: Add 2-iodophenol (1.0 equiv) and the corresponding 2-chloroacetamide (1.2 equiv) to the tube.
-
Solvent and Atmosphere: Evacuate and backfill the tube with argon. Add anhydrous dioxane as the solvent.
-
Reaction: Heat the mixture at 90°C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired benzoxazinone.
| 2-Halophenol | 2-Chloroacetamide (N-substituent) | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 2-Iodophenol | N-Benzyl | CuI / 1,10-Phen | Dioxane | 90 | 85 |
| 2-Bromophenol | N-Butyl | CuI / 1,10-Phen | Dioxane | 90 | 78 |
| 4-Chloro-2-iodophenol | N-Phenyl | CuI / 1,10-Phen | Dioxane | 90 | 72 |
| 2-Iodophenol | N-(4-Methoxyphenyl) | CuI / 1,10-Phen | Dioxane | 90 | 81 |
Conclusion
The synthesis of benzoxazinones can be accomplished through several reliable and versatile routes. The choice of method largely depends on the desired substitution pattern and the availability of starting materials. Syntheses starting from anthranilic acids are highly effective for producing a wide range of 2-substituted 4H-3,1-benzoxazin-4-ones, with methods involving orthoesters or acid chlorides offering high yields and operational simplicity. For the 2H-1,4-benzoxazin-3(4H)-one isomer, pathways beginning with 2-nitrophenols or 2-halophenols provide excellent access, particularly through modern copper-catalyzed cross-coupling reactions that allow for significant molecular diversity. The protocols and data presented herein serve as a practical guide for chemists in the synthesis and development of this important heterocyclic core.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 H-Benzo[ d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Benzoxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research on the therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. Detailed summaries of quantitative biological data, experimental methodologies, and relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Benzoxazines are bicyclic heterocyclic compounds containing an oxazine ring fused to a benzene ring. The inherent structural features and the amenability of the benzoxazine core to chemical modification have led to the synthesis of a vast library of derivatives with diverse and potent biological activities. This guide explores the significant therapeutic potential of these derivatives, supported by preclinical data.
Anticancer Applications
Benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Mechanism of Action
Several key mechanisms of anticancer activity have been elucidated for benzoxazine derivatives:
-
Targeting c-Myc G-Quadruplex: Certain benzoxazinone derivatives have been shown to inhibit the proliferation of cancer cells by targeting and stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization downregulates the expression of c-Myc mRNA, a crucial factor in cell proliferation and tumorigenesis.[1] This interaction ultimately leads to the inhibition of cancer cell growth and migration.[1]
-
Induction of Apoptosis: Some benzoxazinone derivatives exert their antiproliferative effects by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the upregulation of the tumor suppressor protein p53 and the activation of caspases, which are key executioners of the apoptotic pathway.
-
Inhibition of DNA Topoisomerases: Benzoxazine derivatives have been identified as inhibitors of human DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[2][3] Some derivatives act as catalytic inhibitors, while others function as poisons, trapping the enzyme-DNA complex and leading to DNA strand breaks and cell death.[2][3]
Signaling Pathways
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of various benzoxazine derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d | MCF-7 (Breast) | 22.6 | [4] |
| HT-29 (Colon) | 13.4 | [4] | |
| Methyl derivative 3f | MCF-7 (Breast) | 14.3 | [5] |
| Methyl derivative 6f | MCF-7 (Breast) | 14.9 | [5] |
| Methoxy derivative 3h | MCF-7 (Breast) | 17.1 | [5] |
| Methoxy derivative 3i | MCF-7 (Breast) | 8.03 | [5] |
| Methoxy derivative 6h | MCF-7 (Breast) | 12.1 | [5] |
| Chloro derivative 3d | MCF-7 (Breast) | 12.03 | [5] |
| BONC-001 | (Topoisomerase I catalytic inhibitor) | 8340 | [3] |
| BONC-013 | (Topoisomerase I poison) | 0.0006 | [3] |
Antimicrobial Applications
Benzoxazine derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
Mechanism of Action
The primary antimicrobial mechanism of action for certain benzoxazine derivatives is the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and transcription. By inhibiting these enzymes, benzoxazine derivatives disrupt critical cellular processes, leading to bacterial cell death.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzoxazine derivatives against various bacterial and fungal strains.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamide derivatives | Gram-positive bacteria | 31.25 - 62.5 | [6] |
| Gram-negative bacteria | 31.25 - 62.5 | [6] | |
| Fungi | 31.25 - 62.5 | [6] | |
| BOZ-Ola | Staphylococcus aureus | 5 | [7] |
Antiviral Applications
Recent studies have highlighted the potential of benzoxazine derivatives as broad-spectrum antiviral agents.
Mechanism of Action
Benzoxazine monomer-derived carbon dots (BZM-CDs) have been shown to exhibit antiviral activity by directly binding to the surface of viral particles. This interaction impedes the initial step of virus-cell interaction, thereby blocking viral entry into host cells and preventing infection. This mechanism has been observed against both enveloped and non-enveloped viruses.[8]
Quantitative Data: In Vitro Antiviral Activity
The following table summarizes the antiviral efficacy of benzoxazine-related derivatives against various viruses, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).
| Derivative | Virus | EC50 (µM) | Reference |
| Benzotriazole derivative 18e | Coxsackievirus B5 | 12.4 | [3] |
| Benzotriazole derivative 43a | Coxsackievirus B5 | 9.0 | [3] |
| Flavonol derivative X17 | Tobacco Mosaic Virus (curative) | 127.6 µg/mL | [9] |
| Flavonol derivative X17 | Tobacco Mosaic Virus (protective) | 101.2 µg/mL | [9] |
Anti-inflammatory Applications
Benzoxazine derivatives have shown promise as anti-inflammatory agents, with activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The anti-inflammatory effects of some benzoxazine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table presents the percentage inhibition of rat paw edema by a benzoxazinone derivative in an in vivo anti-inflammatory assay.
| Derivative | Assay | % Inhibition | Reference |
| Diclofenac-benzoxazinone-conjugate (3d) | Rat Paw Edema (4 hours) | 62.61% |
Neuroprotective Applications
Certain benzoxazine derivatives have been identified as potent neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.
Mechanism of Action
The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to inhibit oxidative stress-mediated neuronal degeneration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzoxazine derivatives.
Synthesis of 2H-benzo[b][4][11]oxazin-3(4H)-one Derivatives
This protocol describes a general procedure for the synthesis of 2H-benzo[b][4][10]oxazin-3(4H)-one derivatives, which are common precursors for various biologically active compounds.
-
Step 1: Condensation: React 2-aminophenol with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) and a phase transfer catalyst (e.g., TEBA) in a suitable solvent like chloroform at 0°C.
-
Step 2: Sulfonation: The product from Step 1 is then reacted with chlorosulfonic acid at 0°C.
-
Step 3: Nucleophilic Substitution: The resulting sulfonyl chloride is reacted with various aryl amines to yield the final 2H-benzo[b][4][10]oxazin-3(4H)-one derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-100,000 cells per well and incubate with the benzoxazine derivatives for the desired time (typically 24-48 hours).
-
MTT Addition: Remove the culture medium and add a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study collective cell migration in vitro.
-
Cell Culture: Grow a confluent monolayer of cells in a culture plate.
-
Creating the "Wound": Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add a fresh medium containing the benzoxazine derivative or a vehicle control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (time 0) and at regular intervals thereafter (e.g., every 4-8 hours).
-
Analysis: Measure the area of the gap at each time point to quantify the rate of cell migration and wound closure.
Reverse Transcription PCR (RT-PCR) for Gene Expression Analysis
RT-PCR is used to measure the expression levels of specific genes.
-
RNA Extraction: Isolate total RNA from cells treated with benzoxazine derivatives and from control cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the cDNA using gene-specific primers for the target gene (e.g., c-Myc) and a reference gene (e.g., GAPDH) in a real-time PCR machine.
-
Quantification: Analyze the amplification plots to determine the relative expression level of the target gene in the treated cells compared to the control cells.
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction
EMSA is used to detect the binding of proteins to specific DNA sequences.
-
Probe Labeling: Label a DNA oligonucleotide containing the putative protein binding site (e.g., the c-Myc G-quadruplex sequence) with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled DNA probe with a protein extract or a purified protein in the presence or absence of the benzoxazine derivative.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands on the gel. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The effect of the benzoxazine derivative on this binding can be assessed by comparing the intensity of the shifted bands.
Conclusion
Benzoxazine derivatives represent a highly promising class of compounds with a remarkable diversity of therapeutic applications. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation and development. The detailed information on their mechanisms of action, quantitative biological activity, and experimental methodologies provided in this guide aims to facilitate and inspire future research in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of benzoxazine derivatives holds the key to unlocking their full therapeutic potential and developing novel and effective treatments for a range of human diseases.
References
- 1. clyte.tech [clyte.tech]
- 2. Microwave-assisted Synthesis of 2H-Benzo [b][1, 4] oxazin-3 (4H)-ones and 1H-Pyrido [2, 3-b][1, 4] oxazin-2 (3H)-ones via Smiles Rearrangement | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
In Vitro Screening of Benzoxazinone Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro screening assays utilized in the evaluation of benzoxazinone libraries. Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This document details the experimental protocols for key assays, presents quantitative data from various studies in a structured format, and offers visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.
Core In Vitro Screening Assays
The preliminary assessment of a benzoxazinone library typically involves a panel of in vitro assays to determine the biological activities of the synthesized compounds. The choice of assays is guided by the therapeutic targets of interest.
Cytotoxicity and Antiproliferative Assays
A fundamental step in screening compound libraries, particularly for anticancer drug discovery, is the evaluation of their cytotoxic and antiproliferative effects.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.[1][5]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Experimental Workflow for a Typical In Vitro Screening Cascade
Caption: A generalized workflow for screening a benzoxazinone library.
Antimicrobial Assays
Benzoxazinone derivatives have demonstrated notable activity against a range of microbial pathogens.[2][6][7] The primary assay for evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a commonly used technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[7]
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the benzoxazinone compounds in a 96-well microtiter plate. Each well should contain 100 µL of the diluted compound.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Assays
The anti-inflammatory potential of benzoxazinones is often evaluated by their ability to inhibit key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[8]
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2. The activity can be monitored by detecting the production of prostaglandins, such as PGF2α.[8][9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer, a solution of heme (a cofactor for COX enzymes), and the COX-2 enzyme solution.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the benzoxazinone compounds at various concentrations to the test wells. Include a vehicle control (100% initial activity) and a background control (inactivated enzyme).[9]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[9]
-
Reaction Termination and Detection: After a defined incubation time (e.g., 2 minutes), stop the reaction. The amount of prostaglandin produced can be quantified using methods like ELISA.[9]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Enzyme Inhibition Assays
Benzoxazinones have been shown to inhibit various enzymes, including proteases and kinases, which are implicated in numerous diseases.
α-Chymotrypsin is a serine protease. The inhibitory activity of compounds against α-chymotrypsin can be determined by monitoring the hydrolysis of a specific substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[3][10][11]
Experimental Protocol: α-Chymotrypsin Inhibition Assay
-
Reagent Preparation: Prepare a Tris-HCl buffer (pH 7.8) containing calcium chloride, a solution of the substrate BTEE in methanol, and a solution of α-chymotrypsin in dilute HCl.[3][10]
-
Assay Procedure: In a cuvette, mix the buffer and the BTEE solution. Equilibrate to 25°C.[10]
-
Reaction Initiation: Add the α-chymotrypsin solution to initiate the reaction. The hydrolysis of BTEE leads to an increase in absorbance at 256 nm.[10]
-
Inhibitor Testing: To test for inhibition, pre-incubate the enzyme with the benzoxazinone compound before adding the substrate.
-
Data Analysis: The rate of increase in absorbance is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value can then be determined.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that are key targets in cancer therapy.[12][13] Kinase activity can be measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.
Experimental Protocol: EGFR/HER2 Kinase Assay (ADP-Glo™ Kinase Assay Principle)
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the EGFR or HER2 enzyme, a suitable substrate, ATP, and the benzoxazinone inhibitor at various concentrations.[14][15]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[14][15]
-
ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[14][15]
-
ADP to ATP Conversion: Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.[14][15]
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP generated and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the in vitro activities of various benzoxazinone derivatives reported in the literature.
Table 1: Cytotoxicity of Benzoxazinone Derivatives
| Compound/Library | Cell Line(s) | Assay | Endpoint | Result | Reference |
| Benzoxazinone Derivatives | MCF-7, HCT-116 | MTT | IC50 | 2.27 - 7.63 µM | [16] |
| Azlactone-Benzoxazinone Hybrids | MCF-7 | MTT | IC50 | 8 - 20 µM | [17] |
| Benzoxazinone Derivatives | A549, L929 | MTT | IC50 | 11.67 - 16.67 µg/mL | [18] |
| Substituted Benzoxazines | MCF-7, A549, NIH/3T3 | MTT | IC50 | 7.84 - 55.88 µM | [19] |
Table 2: Antimicrobial Activity of Benzoxazinone Derivatives
| Compound/Library | Microorganism(s) | Assay | Endpoint | Result | Reference |
| Benzoxazin-2-one & -3-one Derivatives | Mycobacterium tuberculosis H37Ra | Broth Microdilution | MIC | 0.125 - 0.250 µg/mL | [20] |
| 1,4-Benzoxazin-3-one Derivatives | Candida albicans | Broth Microdilution | MIC | Down to 6.25 µg/mL | [21] |
| 1,4-Benzoxazin-3-one Derivatives | Staphylococcus aureus, Escherichia coli | Broth Microdilution | MIC | Down to 16 µg/mL | [21] |
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Benzoxazinone Derivatives
| Compound/Library | Target | Assay | Endpoint | Result | Reference |
| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | TNF-α, IL-1β | ELISA | IC50 | 7.83 - 15.84 µM | [22] |
| Benzoxazolone Derivatives | IL-6 | ELISA | IC50 | 5.09 - 10.14 µM | [23] |
| Benzoxazinone Derivatives | Factor Xa | Enzymatic | IC50 | 1.72 µg/mL | [24] |
| Benzoxazinone Derivative C3 | EGFR, HER2 | Kinase Assay | IC50 | 37.24 nM (EGFR), 45.83 nM (HER2) | [12] |
Signaling Pathways
Understanding the molecular pathways affected by benzoxazinone compounds is crucial for elucidating their mechanism of action.
c-Myc Signaling Pathway
The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of cell proliferation, growth, and apoptosis.[25][26][27] Its dysregulation is a hallmark of many cancers. Some benzoxazinone derivatives have been shown to target the c-Myc pathway.
c-Myc Signaling Pathway Diagram
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 23. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. apexbt.com [apexbt.com]
An In-depth Technical Guide to 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest to researchers in drug discovery and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
IUPAC Name: this compound
Synonyms:
-
6-(1,1-dimethylethyl)-2H-1,4-benzoxazin-3(4H)-one[1]
-
6-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one[2]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |
| Molecular Weight | 205.25 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 212-218 °C | [3] |
| CAS Number | 6238-96-6 | [1][2] |
Synthesis
Experimental Protocol: General Synthesis of 6-substituted-2H-1,4-benzoxazin-3(4H)-ones
Materials:
-
4-tert-butyl-2-aminophenol
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
N-acylation: To a solution of 4-tert-butyl-2-aminophenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq). Stir the mixture for 15 minutes.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Extraction: Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Intramolecular Cyclization: The crude N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide is dissolved in a suitable solvent like acetone or DMF.
-
A base such as potassium carbonate or sodium hydride is added to facilitate the intramolecular cyclization.
-
The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Purification: After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Signaling Pathways
The benzoxazinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[2][6] While specific quantitative data for this compound is limited, its potential biological activities can be inferred from studies on structurally related analogs.
Anti-inflammatory Activity
Several 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated potent anti-inflammatory effects.[7] The proposed mechanism of action for some of these compounds involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Nrf2-HO-1 pathways.[6]
Potential Signaling Pathway Involvement:
Figure 2: Postulated anti-inflammatory signaling pathways modulated by benzoxazinone derivatives.
This diagram illustrates how this compound may exert anti-inflammatory effects by potentially inhibiting the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. Additionally, it may inhibit Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes like HO-1.
Antifungal Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been investigated for their antifungal properties.[8] The mechanism of action for some antifungal benzoxazines is believed to involve the inhibition of fungal-specific enzymes.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following is a generalized workflow for screening the antifungal activity of a compound like this compound.
Figure 3: General experimental workflow for in vitro antifungal susceptibility testing.
Quantitative Data from a Related Analog:
While specific data for the title compound is unavailable, a study on 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives showed that some analogs completely inhibited the mycelial growth of various phytopathogenic fungi at a concentration of 200 mg/L.[8] For instance, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its 7-fluoro derivative were among the most potent compounds tested.[8] This suggests that the 6-tert-butyl derivative may also possess antifungal activity, which would need to be confirmed through experimental testing.
Conclusion
This compound is a derivative of the versatile benzoxazinone scaffold. Based on the known biological activities of related compounds, it holds promise for further investigation as a potential anti-inflammatory or antifungal agent. The synthetic route to this compound is accessible through established chemical methodologies. Future research should focus on the detailed synthesis, purification, and comprehensive biological evaluation of this specific compound to elucidate its therapeutic potential and mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such investigations.
References
- 1. jocpr.com [jocpr.com]
- 2. CAS 6238-96-6: 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one [cymitquimica.com]
- 3. Transcriptional response of a target plant to benzoxazinoid and diterpene allelochemicals highlights commonalities in detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 6-Substituted 2H-1,4-Benzoxazin-3(4H)-ones: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the crystal structure of 6-substituted 2H-1,4-benzoxazin-3(4H)-ones, a class of heterocyclic compounds with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the structural and experimental aspects of these molecules.
Introduction
2H-1,4-Benzoxazin-3(4H)-one derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] The substitution at the 6-position of the benzoxazinone core has been shown to modulate these activities, making the study of their three-dimensional structure crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into the molecular geometry, conformation, and intermolecular interactions that govern the physicochemical and biological properties of these compounds.
Crystal Structure Analysis
The crystal structures of several 6-substituted 2H-1,4-benzoxazin-3(4H)-ones have been determined, revealing key conformational features. A notable example is the crystal structure of 6-chloro-2H-1,4-benzoxazin-3(4H)-one.
Molecular Conformation
The six-membered heterocyclic ring in 6-chloro-2H-1,4-benzoxazin-3(4H)-one adopts a screw boat conformation.[1] In this arrangement, atoms C1 and C2 are out of the plane formed by the other four atoms of the ring by approximately 0.301 Å and 0.635 Å, respectively.[1] This conformation is a common feature in related benzoxazinone systems. The molecules in the crystal lattice are interconnected through intermolecular N—H⋯O hydrogen bonds, forming chains along the b-axis.[1]
Crystallographic Data
The following table summarizes the crystallographic data for 6-chloro-2H-1,4-benzoxazin-3(4H)-one.[1]
| Parameter | 6-chloro-2H-1,4-benzoxazin-3(4H)-one |
| Chemical Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.5359 (6) |
| b (Å) | 7.700 (1) |
| c (Å) | 21.281 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 743.28 (17) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 273 (2) |
| R-factor (%) | 3.8 |
Data for other 6-substituted derivatives like 6-bromo and 6-nitro-2H-1,4-benzoxazin-3(4H)-ones have been reported, but detailed crystallographic parameters from publicly available sources are limited.[3]
Experimental Protocols
Synthesis and Crystallization of 6-chloro-2H-1,4-benzoxazin-3(4H)-one[1]
Synthesis:
-
To a solution of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol) in anhydrous dimethylformamide (20 ml), potassium carbonate (20 mmol) is added.
-
The reaction mixture is heated under reflux for 90 minutes.
-
After cooling, the mixture is poured into water (80 g) and stirred for 15 minutes.
-
The aqueous mixture is extracted with ethyl acetate (2 x 20 ml).
-
The combined organic extracts are washed with saturated brine (10 ml), dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product.
Crystallization: Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a solution of the purified compound in dichloromethane at room temperature over several days.
References
In-Depth Technical Guide on the Safety and Handling of CAS 6238-96-6
Chemical Identification and Physical Properties
This section provides basic identification and physical properties for 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one.
| Identifier | Value |
| CAS Number | 6238-96-6 |
| Chemical Name | 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one |
| Molecular Formula | C₁₂H₁₅NO₂[1] |
| Molecular Weight | 205.25 g/mol [1] |
| Physical Form | Solid (Assumed based on related compounds) |
Hazard Identification and Classification
Detailed GHS classification for this specific compound is not publicly available. Based on information for related benzoxazine compounds, it should be handled as a potentially combustible solid.
| Hazard Class | Classification |
| GHS Classification | Not available. Treat as potentially hazardous. |
| Signal Word | Not available |
| Hazard Statements | Not available |
| Storage Class Code | 11 - Combustible Solids[1] |
| WGK (Water Hazard Class) | WGK 3[1] |
Toxicological Information
No quantitative toxicological data such as LD50 or LC50 values for CAS 6238-96-6 were found in the public domain. Therefore, it must be handled with the assumption of potential toxicity.
| Toxicity Metric | Value |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Skin Corrosion/Irritation | Data not available |
| Serious Eye Damage/Irritation | Data not available |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
| Specific Target Organ Toxicity | Data not available |
Handling and Storage
Given the limited safety information, stringent adherence to standard laboratory safety protocols is mandatory.
| Aspect | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protective Equipment | - Safety glasses with side shields or goggles.- Chemical-resistant gloves (e.g., nitrile).- Laboratory coat. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Incompatible Materials | Strong oxidizing agents (based on general chemical principles). |
First Aid Measures
In the absence of specific guidance, standard first aid measures for chemical exposure should be followed.
| Exposure Route | First Aid Protocol |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocols and Logical Workflows
As no specific experimental protocols for safety testing of this compound were found, the following diagrams illustrate a generalized workflow for handling a chemical with unknown comprehensive toxicity and a logical approach to hazard assessment in such a scenario.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on a robust two-step procedure commencing with the commercially available 2-amino-4-tert-butylphenol. The protocol first details the N-acylation of the starting aminophenol with chloroacetyl chloride to yield an intermediate, N-(2-hydroxy-5-(tert-butyl)phenyl)-2-chloroacetamide. This is followed by an intramolecular Williamson ether synthesis, leading to the cyclization and formation of the desired benzoxazinone ring. This document provides a comprehensive, step-by-step experimental procedure, a summary of material characterization, and a visual workflow to guide researchers in the successful synthesis of this compound.
Introduction
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of drug discovery due to their diverse pharmacological activities. Members of this family have been reported to exhibit activities such as platelet aggregation inhibition, and they serve as important scaffolds in the development of novel therapeutic agents. The introduction of a tert-butyl group at the 6-position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties. The following protocol outlines a reliable method for the synthesis of this compound.
Chemical Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Amino-4-tert-butylphenol (Starting Material) | 1199-46-8 | C₁₀H₁₅NO | 165.23 | Solid | 160-163 |
| This compound (Product) | 6238-96-6 | C₁₂H₁₅NO₂ | 205.25 | Solid | Not Reported |
Note: The melting point for the final product is not consistently reported in the literature; however, similar benzoxazinone structures are typically crystalline solids at room temperature.
Experimental Protocol
This synthesis is performed in two main steps: N-acylation followed by intramolecular cyclization.
Step 1: Synthesis of N-(2-hydroxy-5-(tert-butyl)phenyl)-2-chloroacetamide (Intermediate)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-tert-butylphenol (10.0 g, 60.5 mmol) in 100 mL of a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (8.4 mL, 60.5 mmol) or diisopropylethylamine, to the solution dropwise while maintaining the temperature at 0 °C.
-
Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (4.8 mL, 60.5 mmol) in 20 mL of the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-5-(tert-butyl)phenyl)-2-chloroacetamide. This intermediate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-(2-hydroxy-5-(tert-butyl)phenyl)-2-chloroacetamide from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (100 mL).
-
Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (12.5 g, 90.8 mmol) or sodium hydride (handle with extreme care).
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to a temperature of 80-100 °C (for DMF) and maintain for 4-8 hours. Monitor the formation of the cyclized product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane to afford this compound as a solid.
Expected Characterization Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons (singlet, ~1.3 ppm), the methylene protons of the oxazinone ring (singlet, ~4.6 ppm), and the aromatic protons (multiplets, ~6.8-7.2 ppm). The NH proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the tert-butyl quaternary carbon and methyl carbons, the methylene carbon of the oxazinone ring, the aromatic carbons, and the carbonyl carbon (~165-170 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (205.25 g/mol ).
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Synthesis of Benzoxazinone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of benzoxazinone analogs, a class of heterocyclic compounds with significant pharmacological interest. The protocols outlined below are based on established and efficient synthetic methodologies, offering a foundation for the preparation of a diverse range of benzoxazinone derivatives for applications in drug discovery and development.
Introduction
Benzoxazinone derivatives are a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.[1][2] Their therapeutic potential stems from their ability to interact with various biological targets. This document details a common and effective method for their synthesis, starting from readily available precursors.
Data Presentation
Table 1: Summary of Reaction Yields for Selected Benzoxazinone Analogs
| Entry | Starting Material (Anthranilic Acid Derivative) | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Anthranilic acid | Acetic anhydride | Reflux | 2-methyl-4H-3,1-benzoxazin-4-one | Not specified | [3] |
| 2 | N-substituted anthranilic acid derivatives | 2,4,6-trichloro-1,3,5-triazine, triphenylphosphine | Solvent-assisted grinding | 2-substituted 4H-3,1-benzoxazin-4-ones | High | [4] |
| 3 | N-(o-bromoaryl)amides | Paraformaldehyde | Palladium-catalyzed carbonylation | Substituted benzoxazinones | Not specified | [4] |
| 4 | 2-Iodoanilines and aryl iodides | Carbonylative coupling | Heterogeneous palladium catalyst | 2-arylbenzoxazinones | Good | [4] |
| 5 | Anthranilic acid | Benzoyl chloride | Triethylamine, Chloroform | 2-phenyl-4H-3,1-benzoxazin-4-one | Not specified | [5] |
| 6 | 2-amino phenol | Chloroacetyl chloride | TEBA, NaHCO3, Chloroform, 60°C | 2H-Benzo[b][4][6]oxazin-3(4H)-one | 78.04 | [7] |
Table 2: Biological Activity of Selected Benzoxazinone Analogs
| Compound | Target Cell Line | Biological Activity | IC50 (µM) | Reference |
| 2b | MCF-7 | Antiproliferative | 3.26 | [2] |
| 4b | MCF-7 | Antiproliferative | 2.27 | [2] |
| 2b | HCT-116 | Antiproliferative | 7.63 | [2] |
| 4b | HCT-116 | Antiproliferative | 4.44 | [2] |
| 18g, 18h, 18i, 18l, 18m | PI3Kδ | Inhibition | ~2-3 | [8] |
| 19 series | PDE3 | Inhibition | ~2-3 | [8] |
| 26a | ADP-induced platelet aggregation | Inhibition | 8 | [8] |
Experimental Protocols
General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid
This protocol describes a widely used method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones starting from anthranilic acid and an appropriate acid chloride.[5]
Materials:
-
Substituted anthranilic acid
-
Substituted benzoyl chloride
-
Pyridine or Triethylamine
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol, Ethyl acetate/Hexane)
Procedure:
-
Reaction Setup: To a solution of a substituted anthranilic acid (1.0 eq) in an anhydrous solvent in a round bottom flask, add pyridine or triethylamine (2.0 eq).
-
Acylation: Cool the mixture in an ice bath and add a solution of the substituted benzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system to afford the desired 2-aryl-4H-3,1-benzoxazin-4-one.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Synthetic Pathway for 2-Aryl-4H-3,1-benzoxazin-4-ones
Caption: General synthetic route for 2-aryl-4H-3,1-benzoxazin-4-ones.
Experimental Workflow for Synthesis and Characterization
Caption: Step-by-step workflow for benzoxazinone synthesis.
Simplified Signaling Pathway Inhibition
References
- 1. jddtonline.info [jddtonline.info]
- 2. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzoxazinone synthesis [organic-chemistry.org]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijsr.net [ijsr.net]
- 8. Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1,3]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one in cancer research
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While research specifically on 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one is limited, numerous derivatives of the core 2H-1,4-benzoxazin-3(4H)-one structure have been synthesized and evaluated for their potential as anticancer agents. These derivatives have shown promise in targeting various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, autophagy, and cell cycle arrest. This document provides an overview of the application of these derivatives in cancer research, including their biological activities, mechanisms of action, and relevant experimental protocols.
Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant cytotoxic and inhibitory effects against a variety of human cancer cell lines. These compounds often incorporate other pharmacologically active moieties, such as 1,2,3-triazoles or cinnamoyl groups, to enhance their anticancer potency.[1][2]
Summary of In Vitro Anticancer Activities:
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 Values | Key Findings | Reference(s) |
| 2H-benzo[b][1][3]oxazin-3(4H)-one linked 1,2,3-triazoles (e.g., 14b, 14c) | A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), SKOV3 (ovary) | 14b: 7.59 ± 0.31 μM (A549)14c: 18.52 ± 0.59 μM (A549) | Induced apoptosis, elevated reactive oxygen species (ROS) levels, and induced DNA damage and autophagy. | [1][4] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles (c-series) | Huh-7 (liver) | c5: 28.48 μMc14: 32.60 μMc16: 31.87 μMc18: 19.05 μM | Induced DNA damage (upregulation of γ-H2AX), triggered apoptosis (increased caspase-7), and activated autophagy (enhanced LC3 expression). | [5] |
| 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivatives (e.g., 5b) | MCF-7 (breast), HeLa (cervical) | 5b: 17.08 μg/mL (MCF-7)5b: 15.38 μg/mL (HeLa) | Showed cytotoxic effects. | [5] |
| 6-cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives (e.g., 3a-3d) | A549 (lung) | Not specified | Suppressed cell growth by inducing autophagy and cell cycle arrest. | [2] |
| 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids (e.g., 3) | A549 (lung) | GI50: 0.32 μM | Potent inhibitory effects. | [1][3] |
| PI3K/mTOR inhibitor based on 1,4-benzoxazinone scaffold (e.g., 6) | HeLa (cervical), A549 (lung) | IC50: 1.35 μM (HeLa)IC50: 1.22 μM (A549) | Potent activity against PI3Kα (IC50: 0.63 nM). | [1][3] |
| 2H-benzo[b][1][3]oxazin-3(4H)-one as CDK9 inhibitors (e.g., 32k) | MV4-11 (hematologic) | Not specified | Selective CDK9 inhibitor, reduced Mcl-1 and c-Myc, leading to apoptosis. | [6] |
| Benzoxazinone derivatives targeting c-Myc | SK-RC-42 (kidney), SGC7901 (gastric), A549 (lung) | Not specified | Inhibited proliferation and migration, downregulated c-Myc mRNA expression by inducing G-quadruplex formation in the c-Myc promoter. | [7] |
Mechanisms of Action
The anticancer effects of 2H-1,4-benzoxazin-3(4H)-one derivatives are mediated through multiple signaling pathways.
Caption: Mechanisms of Action of 2H-1,4-Benzoxazin-3(4H)-one Derivatives.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for evaluating the anticancer properties of 2H-1,4-benzoxazin-3(4H)-one derivatives.
Cell Viability Assay (MTT or CCK-8)
This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., A549, Huh7, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
96-well plates
-
2H-1,4-benzoxazin-3(4H)-one derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying apoptosis induced by the compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Autophagy Detection (LC3 Staining)
This protocol is for visualizing and quantifying autophagy.
Materials:
-
Cancer cell lines grown on coverslips in 6-well plates
-
Test compounds
-
MDC (Monodansylcadaverine) or an antibody against LC3
-
Fluorescence microscope
Procedure:
-
Treat cells with the test compounds.
-
For MDC staining, incubate the cells with MDC solution.
-
For LC3 immunofluorescence, fix and permeabilize the cells, then incubate with a primary antibody against LC3 followed by a fluorescently labeled secondary antibody.
-
Wash the cells and mount the coverslips on microscope slides.
-
Observe the formation of autophagosomes (visualized as punctate staining) using a fluorescence microscope.
DNA Damage Assay (γ-H2AX Staining)
This protocol is for detecting DNA double-strand breaks.
Materials:
-
Cancer cell lines on coverslips
-
Test compounds
-
Primary antibody against phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the test compounds.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Visualize the formation of γ-H2AX foci in the nucleus using a fluorescence microscope.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in apoptosis, autophagy, and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Caspase-7, LC3, c-Myc, p-Ser2-RNAPII, Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
Conclusion
Derivatives of 2H-1,4-benzoxazin-3(4H)-one represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to induce cancer cell death through multiple mechanisms, including apoptosis, autophagy, and DNA damage, makes them attractive candidates for further investigation. The protocols outlined above provide a framework for the continued exploration of these compounds and the elucidation of their precise molecular targets and signaling pathways in cancer cells. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2H-1,4-Benzoxazin-3(4H)-one Derivatives in Agrochemical Research
Disclaimer: Extensive research has revealed no publicly available data on the specific agrochemical applications of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one. The following application notes and protocols are therefore based on the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives, for which herbicidal and fungicidal activities have been reported. These notes are intended to serve as a general guide for researchers, scientists, and drug development professionals interested in the potential of this chemical scaffold in agriculture.
Introduction to 2H-1,4-Benzoxazin-3(4H)-one Derivatives as Agrochemicals
The 2H-1,4-benzoxazin-3(4H)-one core structure is a key pharmacophore in a variety of biologically active compounds. In the agrochemical sector, derivatives of this scaffold have shown promise as both herbicides and fungicides.[1][2][3] Notably, the commercial herbicide flumioxazin belongs to this chemical class and functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[4][5] This inhibition leads to an accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[5]
Other derivatives have demonstrated selective control of unwanted plant growth while minimizing harm to crops, making them valuable for sustainable farming practices.[2] Additionally, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been screened for antifungal activity against a range of phytopathogenic fungi.[6]
Quantitative Data on Agrochemical Activity
The following table summarizes the reported agrochemical activity for several 2H-1,4-benzoxazin-3(4H)-one derivatives. Due to the lack of data for the titular compound, this table provides an overview of the potential of the broader chemical class.
| Compound | Target Species | Activity Type | Concentration/Dosage | Observed Effect |
| Flumioxazin (a benzoxazine derivative) | Velvetleaf (Abutilon theophrasti), Crabgrass (Digitaria sanguinalis) | Herbicide | Not Specified | IC50 values comparable to other PPO-inhibiting herbicides.[4] |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Fungicide | 200 mg L⁻¹ | Complete inhibition of mycelial growth.[6] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Fungicide | 200 mg L⁻¹ | Complete inhibition of mycelial growth.[6] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | F. culmorum, P. cactorum, R. solani | Fungicide | 100 mg L⁻¹ | Complete inhibition of mycelial growth.[6] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | P. cactorum | Fungicide | 20 mg L⁻¹ | 72% inhibition of mycelial growth.[6] |
| 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | Unspecified Weeds | Herbicide | Not Specified | Effective in controlling unwanted plant growth.[2] |
Experimental Protocols
The following are generalized protocols for evaluating the herbicidal and fungicidal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives, based on methodologies described in the literature.
Protocol 1: In Vitro Antifungal Mycelial Growth Assay
This protocol is adapted from studies on the antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.[6]
Objective: To assess the in vitro efficacy of a test compound in inhibiting the mycelial growth of various phytopathogenic fungi.
Materials:
-
Test compound (e.g., a 2H-1,4-benzoxazin-3(4H)-one derivative)
-
Phytopathogenic fungi cultures (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Solvent for test compound (e.g., DMSO)
-
Sterile distilled water
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10,000 mg L⁻¹).
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to 45-50°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 200, 100, 50, 20 mg L⁻¹). A solvent control should also be prepared by adding the same volume of solvent without the test compound.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
Protocol 2: Pre-Emergence Herbicidal Activity Assay
This protocol is a generalized procedure for evaluating the pre-emergence herbicidal effects of a test compound.
Objective: To determine the effect of a test compound on the germination and early growth of weed and crop species when applied to the soil before emergence.
Materials:
-
Test compound
-
Seeds of weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) and crop species (e.g., maize, soybean)
-
Pots or trays filled with a sterile soil mix
-
Solvent for test compound (e.g., acetone)
-
Wetting agent (e.g., Tween 20)
-
Spray chamber or hand sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Planting: Fill pots or trays with the soil mix and sow the seeds of the target species at a uniform depth.
-
Preparation of Spray Solution: Dissolve the test compound in a solvent and dilute it with water containing a wetting agent to achieve the desired application rates (e.g., 150, 75, 37.5 g of active ingredient per hectare). A control solution containing only the solvent and wetting agent should also be prepared.
-
Application: Evenly spray the soil surface with the prepared solutions.
-
Incubation: Place the treated pots or trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of germination, plant injury (e.g., chlorosis, necrosis, stunting), and fresh or dry weight of the emerged plants compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for screening agrochemicals and the known mode of action for flumioxazin, a representative benzoxazinone herbicide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
Abstract
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific published methods for this compound, a robust reverse-phase HPLC (RP-HPLC) method has been developed based on the analysis of structurally similar benzoxazinone derivatives. This method is suitable for the determination of purity, assay, and the analysis of related substances in bulk drug substances and formulated products. The described protocol utilizes a C18 column with a mobile phase of acetonitrile and water, providing a reliable and reproducible analytical procedure for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound belonging to the benzoxazine class.[1] Derivatives of 1,4-benzoxazin-3(4H)-one have been noted for their potential biological activities, making them of interest in pharmaceutical and agrochemical research.[2][3] Accurate and precise analytical methods are crucial for the quality control and characterization of such compounds. This document provides a detailed protocol for a proposed RP-HPLC method suitable for the analysis of this compound. The methodology is based on established principles for the separation of small organic molecules with similar hydrophobicity and chemical properties.[4][5][6]
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard.
-
Sample: this compound active pharmaceutical ingredient (API) or formulation.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 70 | 30 |
| 20.0 | 70 | 30 |
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Summary (Hypothetical Data)
The following table summarizes the typical validation parameters that should be established for this method.
| Parameter | Result |
| System Suitability | |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |
| Linearity | |
| Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a starting point for the reliable and accurate analysis of this compound. The method is based on common analytical practices for similar chemical structures and is expected to be robust and reproducible. It is recommended that a full method validation be performed in accordance with ICH guidelines before its implementation for routine quality control analysis. This application note serves as a valuable resource for researchers and scientists engaged in the development and analysis of benzoxazinone-based compounds.
References
- 1. CAS 6238-96-6: 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one [cymitquimica.com]
- 2. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejppri.eg.net [ejppri.eg.net]
- 4. Separation of 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Benzotriazol-2-yl-4,6-di-tert-butylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Measuring the Antioxidant Activity of Benzoxazinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the antioxidant capacity of benzoxazinone derivatives. The described methods are among the most common and well-established in the field of antioxidant research, allowing for a comprehensive evaluation of the free-radical scavenging and reducing capabilities of these compounds.
Introduction to Benzoxazinones and Antioxidant Activity
Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Recent studies have also highlighted their potential as antioxidants, capable of mitigating oxidative stress, which is implicated in a wide range of degenerative diseases.[2][3][4] The antioxidant activity of benzoxazinones is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[3][5]
The evaluation of antioxidant activity is crucial for understanding the therapeutic potential of benzoxazinone derivatives. This document outlines the protocols for four widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[6][7][8]
Principles of Antioxidant Assays
Antioxidant capacity assays can be broadly categorized based on their underlying chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][9]
-
Hydrogen Atom Transfer (HAT)-based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.[7]
-
Single Electron Transfer (SET)-based assays: In these assays, the antioxidant reduces an oxidant (which can be a radical or a metal ion) by donating an electron. The FRAP and DPPH assays are predominantly SET-based.[7]
-
Mixed-mode assays: Some assays, like the ABTS assay, can proceed through both HAT and SET mechanisms.[6][7]
It is recommended to use a battery of assays with different mechanisms to obtain a comprehensive antioxidant profile of the benzoxazinone compounds under investigation.
Data Presentation
The results from these assays are typically expressed as IC50 values (the concentration of the antioxidant required to inhibit 50% of the initial radical concentration) or as equivalents of a standard antioxidant, such as Trolox (a water-soluble analog of vitamin E) or ascorbic acid. Summarizing this quantitative data in a structured table is essential for easy comparison and interpretation.
| Benzoxazinone Derivative | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP Value (µM Fe(II) Equivalents) | ORAC Value (µM Trolox Equivalents) |
| Derivative A | ||||
| Derivative B | ||||
| Control (e.g., Trolox) |
Experimental Protocols
The following sections provide detailed step-by-step protocols for each of the four antioxidant assays. It is crucial to include a known antioxidant, such as Trolox or ascorbic acid, as a positive control in each experiment for validation and comparison.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the absorbance at 517 nm.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Benzoxazinone samples
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[10]
-
Sample Preparation: Dissolve the benzoxazinone derivatives and the positive control in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.[10]
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the sample or standard dilutions.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well.[10]
-
Include a blank containing only the solvent and the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. The pre-formed blue/green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced, leading to a decrease in absorbance at 734 nm.[12][13][14]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Benzoxazinone samples
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Dissolve the benzoxazinone derivatives and the Trolox standard in a suitable solvent to prepare stock solutions. Prepare a series of dilutions for the samples and the Trolox standard.
-
Assay:
-
Add a small volume of the sample or Trolox standard dilutions to the wells of a 96-well plate.
-
Add a larger volume of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[15]
-
Measurement: Measure the absorbance at 734 nm.[14]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.[16]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Benzoxazinone samples
-
Standard (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[17]
-
Sample Preparation: Dissolve the benzoxazinone derivatives in a suitable solvent. Prepare a series of dilutions of the samples and the ferrous sulfate or Trolox standard.
-
Assay:
-
Add a small volume of the sample or standard dilutions to the wells of a 96-well plate.
-
Add a larger volume of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[17][18]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[6][19]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Benzoxazinone samples
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.[20]
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Sample Preparation: Dissolve the benzoxazinone derivatives in a suitable solvent compatible with the aqueous assay medium.
-
Assay:
-
To each well of a black 96-well plate, add the sample or Trolox standard.
-
Add the fluorescein working solution to each well.
-
Pre-incubate the plate at 37°C for a few minutes.[21]
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.[19][20]
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the samples is expressed as Trolox Equivalents (TE) determined from the standard curve.[20]
-
Mandatory Visualizations
Caption: General experimental workflow for antioxidant activity assays.
Caption: Primary mechanisms of antioxidant action.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical [mdpi.com]
- 4. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the antioxidant mechanism of newly synthesized benzoxazinic nitrones: In vitro and in silico studies with dpph model radical [cris.unibo.it]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. arborassays.com [arborassays.com]
- 19. mdpi.com [mdpi.com]
- 20. scribd.com [scribd.com]
- 21. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the Creation of a 1,4-Benzoxazin-3-one Derivative Chemical Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of a chemical library based on the 1,4-benzoxazin-3-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including antifungal, antimicrobial, anticancer, and kinase inhibitory effects.[1][2] The following protocols and data are intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis of 1,4-Benzoxazin-3-one Derivatives
The 1,4-benzoxazin-3-one core can be synthesized through several established methods. A common and effective approach involves the condensation of 2-aminophenols with α-haloesters or their corresponding acids.[3][4] Further diversification of the scaffold can be achieved through N-alkylation or arylation, and subsequent functionalization.
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of a library of 1,4-benzoxazin-3-one derivatives.
Caption: General workflow for the synthesis and diversification of a 1,4-benzoxazin-3-one library.
Experimental Protocol: Synthesis of 2H-benzo[b][2][5]oxazin-3(4H)-one (Core Scaffold)
This protocol describes the synthesis of the core 1,4-benzoxazin-3-one scaffold.
Materials:
-
2-Aminophenol
-
Chloroacetic acid
-
Chlorosulfonic acid (for subsequent derivatization if desired)
-
Aryl amines (for subsequent derivatization if desired)
-
Appropriate solvents (e.g., DMF, methanol)
-
Base (e.g., K₂CO₃)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Formation of 2H-benzo[b][2][5]oxazin-3(4H)-one.
-
Dissolve 2-aminophenol in a suitable solvent.
-
Slowly add chloroacetic acid to the solution.
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.[5]
-
Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent like methanol to obtain pure 2H-benzo[b][2][5]oxazin-3(4H)-one.[5]
-
-
Step 2: N-Alkylation (Example).
-
To a solution of the synthesized 1,4-benzoxazin-3-one in a solvent such as DMF, add a base like potassium carbonate (K₂CO₃).[5]
-
Add the desired alkylating agent (e.g., ethyl bromoacetate) dropwise.[5]
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).[5]
-
Work up the reaction by pouring it into water and extracting the product with a suitable organic solvent.
-
Purify the product by column chromatography.
-
Biological Activity Evaluation
The synthesized library of 1,4-benzoxazin-3-one derivatives can be screened for a variety of biological activities. Below are detailed protocols for antifungal, anticancer, and kinase inhibition assays.
Antifungal Activity
Protocol: Mycelium Growth Rate Assay
This method is used to determine the in vitro antifungal activity of the synthesized compounds against various plant pathogenic fungi.[5][6]
Materials:
-
Synthesized 1,4-benzoxazin-3-one derivatives
-
Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Test Plates:
-
Prepare PDA medium and sterilize it by autoclaving.
-
While the medium is still molten, add the synthesized compounds (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 50 µg/mL).[5] A solvent control (PDA with DMSO) and a positive control (e.g., a commercial fungicide like hymexazol) should also be prepared.[5]
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, cut a mycelial disc using a sterile cork borer (e.g., 4 mm diameter).
-
Place the mycelial disc at the center of each prepared PDA plate.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 3-7 days), or until the fungal growth in the control plate has reached a significant diameter.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.[6]
-
-
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
The percentage inhibition of mycelial growth can be calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
The EC₅₀ (effective concentration for 50% inhibition) value can be determined by testing a range of compound concentrations and performing a probit analysis.[6]
-
Quantitative Data Summary: Antifungal Activity
The following table summarizes the antifungal activity of selected 1,4-benzoxazin-3-one derivatives against various fungal strains.
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5L | Gibberella zeae | 76.37 | 20.06 | [5][6] |
| 5o | Gibberella zeae | 76.14 | 23.17 | [5][6] |
| 5q | Pellicularia sasakii | 73.32 | 26.66 | [5][6] |
| 5s | Phytophthora infestans | 82.62 | 15.37 | [5] |
| 5p | Capsicum wilt | 71.33 | 26.76 | [5] |
| Hymexazol (Control) | Gibberella zeae | 49.47 | 40.51 | [5][6] |
| Hymexazol (Control) | Pellicularia sasakii | - | 32.77 | [6] |
| Hymexazol (Control) | Phytophthora infestans | - | 18.35 | [6] |
Anticancer Activity
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Synthesized 1,4-benzoxazin-3-one derivatives
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability compared to the control.
-
The IC₅₀ (concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Kinase Inhibition Assays
Several 1,4-benzoxazin-3-one derivatives have been identified as inhibitors of tyrosine kinases such as KDR (VEGFR2) and ABL, which are implicated in cancer.[2][7]
Protocol: In Vitro KDR (VEGFR2) Kinase Assay
This assay measures the ability of the synthesized compounds to inhibit the activity of the KDR kinase.
Materials:
-
Synthesized 1,4-benzoxazin-3-one derivatives
-
Recombinant KDR (VEGFR2) enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound at various concentrations (or DMSO for control).
-
Add the KDR enzyme.
-
Add the substrate/ATP mix to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Protocol: In Vitro ABL Kinase Assay
This assay measures the inhibitory effect of the compounds on ABL kinase activity.
Materials:
-
Synthesized 1,4-benzoxazin-3-one derivatives
-
Recombinant ABL kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5; 10 mM MgCl₂; 1 mM DTT)
-
Substrate (e.g., Abltide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Similar to the KDR assay, set up the reaction in a 384-well plate with kinase buffer, test compounds, ABL enzyme, and substrate/ATP mix.
-
-
Incubation:
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Follow the same detection steps as in the KDR assay using the ADP-Glo™ Kinase Assay Kit.
-
-
Measurement and Data Analysis:
-
Measure luminescence and calculate the percentage of inhibition and IC₅₀ values as described for the KDR assay.
-
Signaling Pathway Context
The anticancer activity of certain 1,4-benzoxazin-3-one derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[8]
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a 1,4-benzoxazin-3-one derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Large-Scale Synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound with significant potential in medicinal chemistry. The benzoxazinone scaffold is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.
Introduction to this compound
This compound belongs to the benzoxazinone class of compounds, which are of considerable interest due to their diverse pharmacological properties.[1] The introduction of a tert-butyl group at the 6-position can significantly influence the compound's lipophilicity and metabolic stability, potentially enhancing its drug-like properties. Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been investigated for various therapeutic applications, including as anti-inflammatory agents, potassium channel openers, and serotonin receptor antagonists.[2]
Potential Applications and Biological Activity
The benzoxazinone scaffold is associated with a broad spectrum of biological activities. While specific studies on the 6-tert-butyl derivative are limited, the general class of compounds has shown promise in several therapeutic areas:
-
Anti-inflammatory Activity: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nrf2-HO-1 pathway, which plays a crucial role in the cellular response to oxidative stress.
-
Anticancer Properties: The planar structure of the benzoxazinone ring system allows for potential intercalation with DNA, leading to the induction of DNA damage and apoptosis in cancer cells.[3][4]
-
Potassium Channel Opening: Some benzoxazinone derivatives have been identified as potassium channel openers, a mechanism of action relevant for the treatment of conditions such as hypertension and other cardiovascular diseases.
-
Serotonin Receptor Antagonism: Modification of the benzoxazinone scaffold has led to the discovery of potent serotonin (5-HT) receptor antagonists, which are of interest for the development of novel antidepressants and anxiolytics.[2]
Large-Scale Synthesis Protocol
A robust and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-4-tert-butylphenol. This method involves an initial acylation of the aminophenol with a suitable C2-building block, followed by an intramolecular cyclization to form the desired benzoxazinone ring.
Step 1: N-acylation of 2-amino-4-tert-butylphenol
This step involves the reaction of 2-amino-4-tert-butylphenol with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-hydroxy-5-(tert-butyl)phenyl)acetamide.
Step 2: Intramolecular Cyclization
The intermediate from Step 1 undergoes an intramolecular Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the six-membered oxazinone ring. This cyclization is typically promoted by a base.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Purity |
| 2-amino-4-tert-butylphenol | Commercially Available | >98% |
| Chloroacetyl chloride | Commercially Available | >98% |
| Potassium carbonate | Commercially Available | >99% |
| Acetone | Commercially Available | Anhydrous |
| Ethyl acetate | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Sodium sulfate | Commercially Available | Anhydrous |
Protocol for the Synthesis of this compound
Step 1: Synthesis of 2-chloro-N-(2-hydroxy-5-(tert-butyl)phenyl)acetamide
-
To a stirred solution of 2-amino-4-tert-butylphenol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate at 0 °C, slowly add chloroacetyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-N-(2-hydroxy-5-(tert-butyl)phenyl)acetamide (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide.
-
Add a base, such as potassium carbonate (2.0-3.0 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Quantitative Data Summary
| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Base | Molar Ratio | Solvent | Typical Yield |
| 1 | 2-amino-4-tert-butylphenol | 1.0 | Chloroacetyl chloride | 1.1 | - | - | Dichloromethane | 90-95% (crude) |
| 2 | 2-chloro-N-(2-hydroxy-5-(tert-butyl)phenyl)acetamide | 1.0 | - | - | K₂CO₃ | 2.5 | Acetone | 80-90% (purified) |
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Logical Relationship of Synthesis Steps
Caption: Key stages in the synthesis of the target compound.
Potential Anti-inflammatory Signaling Pathway
Caption: Nrf2-HO-1 anti-inflammatory signaling pathway.
References
- 1. CAS 6238-96-6: 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one [cymitquimica.com]
- 2. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, such as low product yield and the presence of impurities.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Verify the purity and reactivity of starting materials (2-amino-4-tert-butylphenol and chloroacetyl chloride). - Ensure the base (e.g., potassium carbonate) is anhydrous and of high purity. - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. |
| Degradation of starting materials or product. | - Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Ensure the reaction temperature does not exceed the stability limits of the reactants and product. | |
| Suboptimal solvent choice. | - While DMF is commonly used, consider screening other polar aprotic solvents like DMAc or NMP if yield is consistently low. | |
| Presence of Multiple Spots on TLC (Side Products) | Formation of N,O-diacylated byproducts. | - Control the stoichiometry of chloroacetyl chloride; add it dropwise at a low temperature to minimize over-acylation. |
| Polymerization of starting materials or intermediates. | - Maintain a moderate reaction temperature. - Ensure efficient stirring to prevent localized high concentrations of reactants. | |
| Unreacted 2-amino-4-tert-butylphenol. | - Confirm the molar ratio of chloroacetyl chloride to the aminophenol is appropriate (typically a slight excess of the acylating agent). - Check the activity of the base. | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexane/ethyl acetate) to more polar might be necessary. |
| Product is an oil or difficult to crystallize. | - Attempt recrystallization from a variety of solvent systems. - If the product remains an oil, purification by column chromatography is the primary method. Ensure the silica gel is of appropriate mesh size for good separation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method is the condensation of 2-amino-4-tert-butylphenol with chloroacetyl chloride in the presence of a base. This reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis to form the benzoxazinone ring.
Q2: Which base is most effective for this synthesis?
Anhydrous potassium carbonate is a widely used and effective base for this reaction.[1] Other bases such as sodium carbonate or triethylamine can also be employed, but reaction conditions may need to be re-optimized.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials (2-amino-4-tert-butylphenol) and the appearance of the product spot.
Q4: What are the key parameters to control for improving the reaction yield?
The key parameters include the purity of reactants and solvent, reaction temperature, reaction time, and the choice and amount of base.[2] Maintaining an inert atmosphere can also be beneficial to prevent oxidation.
Q5: What is the best method for purifying the final product?
The crude product can typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[2] The choice of method depends on the nature of the impurities.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of a related benzoxazinone derivative.[1]
Materials:
-
2-amino-4-tert-butylphenol
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-tert-butylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture at room temperature.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Overcoming solubility issues of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one. The information provided is intended to help overcome common experimental challenges, particularly those related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound belonging to the benzoxazinone class.[1] It is characterized by a fused benzene and oxazine ring structure with a tert-butyl group substitution.[1] This tert-butyl group significantly contributes to the molecule's hydrophobic properties.[1] Its molecular formula is C₁₂H₁₅NO₂ and it has a molecular weight of approximately 205.25 g/mol .[2]
Q2: What are the known biological activities of benzoxazinone derivatives?
Benzoxazinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] Some derivatives have been shown to act as inhibitors of tyrosine kinases and may play a role in managing chronic diseases like cancer.[3]
Q3: I am observing precipitation when I add my stock solution of this compound to my aqueous assay buffer. What can I do?
This is a common issue due to the hydrophobic nature of the compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous buffer is as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system.
-
Use a co-solvent: In some cases, the addition of a small amount of a water-miscible co-solvent to your aqueous buffer can improve solubility.
-
Prepare a fresh dilution series: Instead of a large dilution from a high-concentration stock, a serial dilution in the assay buffer may help.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be used to aid dissolution in an organic solvent. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. It is recommended to perform stability tests to ensure the compound remains intact at the temperature used for dissolution.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
The first step is to determine the solubility of the compound in various common laboratory solvents. The following table provides estimated solubility data based on the hydrophobic nature of the compound and data from related benzoxazinone structures. For a closely related compound, 2H-1,4-Benzoxazin-3(4H)-one, the solubility in methanol is 25 mg/mL.[4]
Data Presentation: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | Generally a good solvent for hydrophobic compounds. |
| Dimethylformamide (DMF) | > 20 mg/mL | A good alternative to DMSO. |
| Methanol | 10-20 mg/mL | Soluble, but may require warming or sonication. |
| Ethanol | 5-10 mg/mL | Lower solubility compared to methanol. |
| Acetone | 5-10 mg/mL | Moderate solubility. |
| Water | < 0.1 mg/mL | Practically insoluble in aqueous solutions. |
Note: The values in this table are estimates and should be experimentally verified. A detailed protocol for determining solubility is provided in the Experimental Protocols section.
Troubleshooting Workflow
If you are encountering solubility issues, follow this workflow to identify a suitable solution.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Methanol, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[5]
-
Repeat the measurement at different time points (e.g., 48 and 72 hours) to ensure equilibrium has been reached.
Protocol for Preparing a Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the compound in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved.
-
If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes.
-
Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This is a general reverse-phase HPLC method that can be optimized for the quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at the absorbance maximum (λmax) of the compound (determine experimentally) |
Note: This method serves as a starting point and may require optimization for your specific instrumentation and sample matrix.[6][7]
UV-Vis Spectrophotometry for Quantification
This protocol can be used for a quick estimation of the compound's concentration.
Procedure:
-
Determine λmax: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or ethanol) and scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare a Standard Curve:
-
Prepare a high-concentration stock solution of the compound in the chosen solvent.
-
Perform a serial dilution to create a series of standards with known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration to generate a standard curve.
-
-
Quantify Unknown Sample:
Potential Signaling Pathways
Benzoxazinone derivatives have been implicated in various cellular signaling pathways, particularly in the context of cancer. The diagram below illustrates a potential mechanism of action for an anticancer benzoxazinone derivative.
Caption: Potential anticancer signaling pathways.
References
- 1. CAS 6238-96-6: 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jddtonline.info [jddtonline.info]
- 4. 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 [sigmaaldrich.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. eu-opensci.org [eu-opensci.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Benzoxazin-3-one Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1,4-benzoxazin-3-one compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude 1,4-benzoxazin-3-one compounds?
A1: The most frequently cited method for the purification of 1,4-benzoxazin-3-one derivatives is silica gel column chromatography.[1] A solvent system consisting of ethyl acetate and hexanes is commonly used as the eluent. Recrystallization from solvents like ethanol or methanol is also a viable and regularly used technique, particularly for solid products.[2][3]
Q2: My compound appears as an oil and is difficult to purify by recrystallization. What should I do?
A2: Obtaining 1,4-benzoxazin-3-ones as oils is a known occurrence. If direct crystallization fails, column chromatography is the recommended next step. If the oil is highly viscous, dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) before loading it onto the silica gel column can facilitate the process.
Q3: I am observing product decomposition on the silica gel column. How can I prevent this?
A3: Some 1,4-benzoxazin-3-one derivatives can be sensitive to the acidic nature of standard silica gel, leading to hydrolytic decomposition.[4] To mitigate this, consider the following:
-
Use Neutralized Silica: Slurry the silica gel with an eluent containing a small amount of a neutralizer, such as triethylamine (~0.1-1%), before packing the column.
-
Work Quickly: Do not let the compound remain on the column for an extended period.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel.
Q4: What are the typical starting materials or synthesis-related impurities I should look out for?
A4: Common impurities often include unreacted starting materials such as 2-aminophenols or N-acyl anthranilic acids.[5] Side-products from the cyclization step or subsequent reactions can also be present. Monitoring the reaction by Thin Layer Chromatography (TLC) against the starting materials is crucial for identifying these impurities.
Q5: Can High-Performance Liquid Chromatography (HPLC) be used for purification?
A5: Yes, reverse-phase HPLC (RP-HPLC) is a suitable method for both analyzing and purifying 1,4-benzoxazin-3-one compounds. This technique can be scaled up for preparative separation to isolate impurities or purify the main product.[6] A common mobile phase involves acetonitrile and water, with an acid modifier like formic acid for Mass Spectrometry compatibility.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC after purification | 1. Co-elution of impurities.2. On-column degradation.3. Contaminated solvent or glassware. | 1. Modify the eluent system for column chromatography; try a different solvent ratio or a different solvent system altogether (e.g., dichloromethane/methanol).2. See FAQ Q3 for preventing degradation. Consider recrystallization as an alternative.3. Ensure high-purity solvents and meticulously clean glassware are used. |
| Low recovery from column chromatography | 1. Compound is too polar and is retained on the silica.2. Compound is unstable on silica gel.3. Product is volatile. | 1. Gradually increase the eluent polarity (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).2. Use a deactivated (neutral) stationary phase or switch to an alternative purification method like recrystallization.3. Evaporate solvents under reduced pressure at a lower temperature (rotary evaporator bath at room temperature or slightly above). |
| Product will not crystallize from solution | 1. Presence of impurities inhibiting crystal formation.2. Compound is an oil at room temperature.3. Incorrect solvent choice. | 1. Re-purify the compound using column chromatography to remove impurities.2. Try triturating the oil with a non-polar solvent (e.g., hexanes, pentane) to induce solidification. If it remains an oil, purification by chromatography is the best option.3. Perform a systematic solvent screen using small amounts of the compound with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures).[2][3] |
| Purified solid has a low or broad melting point | 1. Residual solvent is present.2. The compound is still impure. | 1. Dry the solid under a high vacuum for an extended period.2. Re-purify the compound using a different technique (e.g., if first purified by chromatography, try recrystallization). Analyze purity by HPLC or NMR. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for purifying 1,4-benzoxazin-3-one compounds using flash column chromatography.
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. Aim for a retention factor (Rf) of ~0.3 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a volatile solvent, add silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This method is suitable for solid compounds with moderate purity.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents include ethanol, methanol, or toluene.[3][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under a high vacuum.
Data & Visualization
Table 1: Example Column Chromatography Conditions
| Compound Type | Stationary Phase | Eluent System | Reference |
| General 1,4-benzoxazin-3-ones | Silica Gel | Ethyl Acetate / Hexanes | |
| 6-amino-substituted derivatives | Silica Gel TLC | Ethyl Acetate / Hexane (1:2) | [2] |
| 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one | Silica Gel | Ethyl Acetate / Hexanes | [1] |
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying 1,4-benzoxazin-3-one compounds.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for impure fractions after column chromatography.
References
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. US3409615A - Process for the preparation of 1:3-benzoxazine-2:4-diones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one. The primary focus is on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct method is a two-step, one-pot synthesis starting from 2-amino-5-tert-butylphenol. The synthesis involves the N-acylation of the aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions to form the benzoxazinone ring.
Q2: My final product is pink/brown and difficult to purify. What causes this discoloration?
This is typically due to the oxidation of the 2-amino-5-tert-butylphenol starting material. Aminophenols are highly susceptible to air oxidation, which forms colored quinone-imine type impurities. These impurities can be difficult to remove from the final product.
Q3: My NMR spectrum shows multiple singlets in the tert-butyl region (~1.3 ppm). What are the likely impurities?
The presence of multiple tert-butyl signals strongly suggests isomeric impurities. This can arise from:
-
Isomeric Starting Material: The commercial 2-amino-5-tert-butylphenol may contain the 2-amino-4-tert-butylphenol isomer. This isomer will react to form the undesired 7-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one.
-
Di-tert-butylated Species: The synthesis of the aminophenol precursor can sometimes yield di-tert-butylated aminophenols, which would lead to corresponding di-tert-butylated benzoxazinone byproducts.[1]
Q4: Mass spectrometry indicates a significant peak corresponding to the uncyclized intermediate. Why is the reaction incomplete?
Observing a mass corresponding to N-(4-(tert-butyl)-2-hydroxyphenyl)-2-chloroacetamide indicates that the second step, intramolecular cyclization, has not gone to completion. This is often due to:
-
Insufficient Base: The base is critical for deprotonating the phenolic hydroxyl group, which initiates the ring-closing nucleophilic attack.
-
Low Reaction Temperature: The cyclization step may require heating to proceed at a reasonable rate.
-
Short Reaction Time: The reaction may not have been allowed to run long enough for full conversion.
Q5: I have isolated a byproduct with approximately double the mass of the expected product. What could it be?
A high-molecular-weight byproduct is likely a dimer. This can form if the N-acylated intermediate reacts intermolecularly with another molecule of 2-amino-5-tert-butylphenol instead of cyclizing intramolecularly. This is more likely to occur at high concentrations.
Byproduct Identification
The following table summarizes potential byproducts, their structures, and their expected molecular weight, which can be used to assist in the interpretation of mass spectrometry data.
| Byproduct Name | Structure | Molecular Formula | (M+H)⁺ |
| Uncyclized Intermediate | N-(4-(tert-butyl)-2-hydroxyphenyl)-2-chloroacetamide | C₁₂H₁₆ClNO₂ | 258.08 |
| Isomeric Product | 7-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one | C₁₂H₁₅NO₂ | 222.12 |
| O-Acylated Intermediate | 4-(tert-butyl)-2-aminophenyl 2-chloroacetate | C₁₂H₁₆ClNO₂ | 258.08 |
| Dimer | N,N'-(oxybis(4-(tert-butyl)-2,1-phenylene))bis(2-chloroacetamide) or similar dimeric structures | C₂₄H₃₀Cl₂N₂O₄ | 497.15 |
Visual Guides
Synthetic Pathway and Byproduct Formation
The following diagram illustrates the intended synthetic route and the points at which common byproducts can form.
References
Technical Support Center: Optimizing Catalysts for Benzoxazinone Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst performance for benzoxazinone ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for synthesizing 4H-3,1-benzoxazin-4-ones?
A1: A range of catalysts are employed depending on the specific reaction pathway. Commonly used catalysts include:
-
Palladium catalysts (e.g., Pd(PPh₃)₄, heterogeneous Pd catalysts) are effective for multi-component reactions and carbonylative coupling processes.[1][2]
-
Copper catalysts (e.g., Copper(I) iodide - CuI) are often used in aerobic oxidative synthesis and tandem reactions involving intramolecular C-N coupling.[1][2]
-
Iodine (I₂) can catalyze condensation and cyclization reactions between anthranilic acids and aldehydes.[3]
-
Acid catalysts are used in reactions involving ortho esters.[3]
-
In some cases, cyclization agents like cyanuric chloride or acetic anhydride can facilitate the reaction without a metal catalyst.[1][4]
Q2: How do substituent groups on the starting materials affect the reaction outcome?
A2: The electronic and steric properties of substituents on the aromatic rings of starting materials significantly influence reactivity. For instance, electron-withdrawing groups on the aromatic ring of anthranilic acid can diminish the availability of lone pair electrons on the nitrogen, which is crucial for the elimination of intermediates like ethanol, potentially favoring the formation of a dihydro intermediate over the final benzoxazinone product.[3] Conversely, electron-donating groups can favor the desired product formation.
Q3: What are the typical reaction conditions for benzoxazinone synthesis?
A3: Reaction conditions are highly dependent on the chosen synthetic route. Temperatures can range from room temperature to reflux, with reaction times varying from a few hours to several days. The choice of solvent is also critical, with common options including toluene, chloroform, and ethanol.[1] Optimization of these parameters is essential for achieving high yields and purity.[1] Some modern methods also employ solvent-free conditions, for example, using ultrasound or grinding.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of the desired benzoxazinone. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors. A systematic approach is necessary to identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Step-by-Step Troubleshooting:
-
Purity of Starting Materials: Impurities in reactants like anthranilic acid can interfere with the catalytic cycle.[5]
-
Reaction Conditions: Non-optimal conditions can significantly hinder the reaction.
-
Temperature: The reaction may require higher temperatures to overcome the activation energy. Some solvent-free reactions need temperatures up to 130°C.[6]
-
Reaction Time: The reaction may not have reached completion. Monitor progress using TLC or GC.[5]
-
Atmosphere: Reactants, especially aminophenols, can be sensitive to air and moisture.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yield.[5][6]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.[5]
-
-
Catalyst Activity: The catalyst is the most critical component and its activity can be compromised.
-
Deactivation: Catalysts can lose activity over time due to poisoning, sintering, or fouling.[6][7] This is especially true for recyclable catalysts.[6]
-
Action: Try the reaction with a fresh batch of the catalyst. Sometimes, a modest increase in catalyst loading can significantly improve the conversion rate.[5] Ensure the catalyst has been stored and handled correctly, as some are sensitive to air and moisture.[5]
-
Problem 2: Ring Opening and Side Product Formation
Q: I am observing significant side products, and I suspect the benzoxazinone ring is opening. Why does this happen and how can I prevent it?
A: Ring opening is a common problem in the synthesis of benzoxazinones, often leading to the formation of diamides or other undesired byproducts.[8]
Causes of Ring Opening:
-
Nucleophilic Attack: The benzoxazinone ring has two reactive electrophilic sites (C2 and C4) that are susceptible to nucleophilic attack.[3] Water present in the reaction mixture can hydrolyze the ring.[8]
-
Substituent Effects: The presence of certain substituents on the anthranilic acid can make the ring more prone to opening.[8]
-
Strong Bases: Non-nucleophilic bases like DBU have been shown to induce ring-opening of benzoxazinones.[3]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize water content, which can hydrolyze the product.[8] Using techniques like a fractionating column for drying acetic anhydride can be beneficial.[8]
-
Optimize Reagent Addition: In some cases, adding an equimolar amount of an aryl chloride (e.g., benzoyl chloride) in dry pyridine can help drive the reaction towards the desired closed-ring product.[8]
-
Control Reaction Temperature: Carefully controlling the temperature can minimize side reactions. Lower temperatures may favor the desired product if side reactions have a higher activation energy.
-
Choice of Catalyst: The catalyst can influence the selectivity of the reaction.[5] Screening different catalysts may identify one that promotes the desired cyclization over side reactions.
Problem 3: Catalyst Deactivation and Recyclability
Q: My heterogeneous catalyst loses activity after one or two runs. What causes this and how can I improve its recyclability?
A: Catalyst deactivation is an unavoidable issue in many industrial and laboratory processes, leading to a loss of activity and/or selectivity over time.[7]
Common Causes of Deactivation:
-
Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites of the catalyst, blocking them.
-
Fouling/Coking: Deposition of carbonaceous materials or polymers on the catalyst surface can block pores and active sites.
-
Sintering: At high temperatures, small metal particles on a support can migrate and agglomerate into larger particles, reducing the active surface area.
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction mixture, especially under harsh conditions.
Strategies to Improve Recyclability:
-
Regeneration: Depending on the cause of deactivation, the catalyst may be regenerated. This can involve washing with solvents to remove adsorbed species or calcination at high temperatures to burn off coke deposits.
-
Ensure High Purity: Using high-purity reactants and solvents is the first step to prevent catalyst poisoning.[6]
-
Optimize Reaction Conditions: Operating at the lowest possible temperature can reduce sintering and the formation of high-molecular-weight byproducts that cause fouling.
-
Catalyst Recovery: After the reaction, ensure the catalyst is recovered efficiently. For example, a gel-based catalyst can be separated by centrifugation, washed, and dried before reuse.[6]
Catalyst Performance Data
Table 1: Comparison of Catalytic Systems for 2-Arylbenzoxazin-4-one Synthesis
| Catalyst System | Starting Materials | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | 2-Iodobenzoic Acids, Arylmethanamines | Cs₂CO₃ | Toluene | 110 | 24 | 55-73 | [3] |
| I₂ (20 mol%) / Oxone | Anthranilic Acids, Aryl Aldehydes | - | MeCN | 80 | 3-5 | 69-92 | [3] |
| Pd(OAc)₂ (5 mol%) | N-acyl anilides, CO | AgNO₃ | Toluene | 120 | 24 | up to 86 | [3] |
| Cp*Co(CO)I₂ (5 mol%) | Sulfoxonium Ylides, Dioxazolones | AgSbF₆ | DCE | 80 | 12 | 32-75 | [9] |
| None (Ultrasound) | Anthranilic Acids, Aryl Aldehydes | Acetic Anhydride | None | - | 1-1.5 | up to 95 | [3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Domino Synthesis of 2-Arylbenzoxazin-4-ones [3]
This protocol describes a ligand-free, copper-catalyzed reaction of arylmethanamines with 2-iodobenzoic acids.
-
To a reaction vessel, add:
-
2-iodobenzoic acid (1.0 mmol)
-
Arylmethanamine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
-
Seal the vessel and stir the mixture at 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzoxazin-4-one.
Protocol 2: Iodine-Catalyzed Synthesis of 2-Arylbenzoxazin-4-ones [3]
This protocol utilizes an inexpensive iodine catalyst with oxone as the oxidant.
-
To a round-bottom flask, add:
-
Anthranilic acid (1.0 mmol)
-
Aryl aldehyde (1.1 mmol)
-
Iodine (I₂) (0.2 mmol, 20 mol%)
-
Acetonitrile (MeCN) (5 mL)
-
-
Stir the mixture at 80 °C.
-
Add Oxone (1.0 mmol) portion-wise over 1 hour.
-
Continue stirring at 80 °C and monitor the reaction by TLC until the starting materials are consumed (typically 3-5 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Catalytic Cycle Visualization
Caption: A generalized palladium-catalyzed carbonylative coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
Technical Support Center: 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with solutions of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound solutions?
A1: The long-term stability of this compound solutions can be influenced by several factors, including the choice of solvent, the pH of the solution, storage temperature, and exposure to light. Benzoxazinone derivatives, as a class of compounds, can be susceptible to hydrolysis, particularly in aqueous solutions.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
Q3: How should I store solutions of this compound to maximize stability?
A3: To maximize the long-term stability of your solutions, it is recommended to:
-
Store stock solutions at low temperatures, such as -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepare fresh working solutions from the stock solution for each experiment to minimize degradation.
-
If you must store working solutions, it is advisable to conduct a stability assessment under your specific storage conditions.
Q4: I see a color change or precipitate in my solution. What should I do?
A4: A change in color or the formation of a precipitate can be an indication of compound degradation or poor solubility. Do not use a solution that has undergone a visible change. It is recommended to discard the solution and prepare a fresh one. If precipitation is a recurring issue, consider adjusting the solvent composition or lowering the concentration of your solution.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented, studies on other benzoxazinone derivatives suggest potential degradation products. These may include the corresponding benzoxazolinone and aminophenoxazine derivatives through hydrolysis and subsequent reactions. To definitively identify degradation products in your solutions, it is necessary to perform forced degradation studies and characterize the resulting compounds using analytical techniques such as HPLC-MS and NMR.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in the stock or working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Perform a stability check of your compound under the specific experimental conditions (e.g., in cell culture media at 37°C). |
| Loss of compound activity over the course of an experiment. | Instability of the compound under the experimental conditions (e.g., temperature, pH of the medium). | Replenish the compound-containing medium at regular intervals during long-term experiments. Assess the stability of the compound under your specific experimental conditions using a stability-indicating analytical method. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Develop and validate a stability-indicating HPLC method to separate the parent compound from its potential degradation products. Perform forced degradation studies to generate and identify potential degradants. |
| Precipitation of the compound upon dilution into aqueous media. | Poor aqueous solubility of the compound. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system. Use sonication to aid dissolution. |
Data Presentation
Table 1: Factors Influencing the Stability of this compound Solutions
| Factor | Potential Impact on Stability | Recommendations for Mitigation |
| Solvent | Aqueous solutions may promote hydrolysis. The choice of organic co-solvent can also influence stability. | Use aprotic, anhydrous organic solvents like DMSO for stock solutions. Minimize the amount of water in stock solutions. Evaluate stability in the final experimental medium. |
| pH | Acidic or basic conditions can catalyze the hydrolysis of the benzoxazinone ring. | Maintain the pH of the solution as close to neutral as possible, unless the experimental design requires otherwise. Use appropriate buffer systems and verify their compatibility. |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions on ice and use them promptly. Avoid prolonged exposure of solutions to elevated temperatures. |
| Light | Exposure to UV or visible light can induce photodegradation. | Store all solutions in light-protecting containers (e.g., amber vials). Minimize exposure to ambient light during experimental procedures. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For highly sensitive applications or long-term storage, consider de-gassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
To ensure the reliability of your experimental results, it is crucial to determine the stability of this compound under your specific conditions. A forced degradation study is a powerful tool for this purpose.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (in a photostability chamber) for a defined period.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify any new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
If significant degradation is observed, further characterization of the degradation products can be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantitatively assessing the stability of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system with a PDA detector.
-
A C18 reverse-phase column is a good starting point for method development.
2. Mobile Phase Development:
-
A common mobile phase for compounds of this type consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Start with a simple isocratic method (e.g., 50:50 acetonitrile:water) and then optimize the mobile phase composition and gradient to achieve good separation between the parent compound and any degradation products identified in the forced degradation study.
3. Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
4. Sample Analysis:
-
Dilute the samples from your stability studies to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Benzoxazinones
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in biological assays involving benzoxazinone derivatives. The inherent chemical properties of benzoxazinones can present unique challenges in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for inconsistent results in biological assays with benzoxazinones?
Inconsistent results with benzoxazinones often stem from their chemical instability and low aqueous solubility.[1][2] Key factors include:
-
Hydrolytic Instability: The benzoxazinone ring can be susceptible to hydrolysis, leading to ring-opening or degradation into less active or inactive compounds. This degradation can be pH and temperature-dependent.[3][4]
-
Low Aqueous Solubility: Many benzoxazinone derivatives have poor solubility in aqueous assay buffers, leading to precipitation and an inaccurate estimation of the compound's effective concentration.[1][2]
-
Reactivity: The electrophilic nature of some benzoxazinones can lead to reactions with components in the assay medium or with the target protein itself, which can affect their activity and lead to variability.[3]
-
Compound Aggregation: At higher concentrations, benzoxazinones may form aggregates, which can lead to non-specific assay interference and inconsistent results.
Q2: How should I prepare and store benzoxazinone stock solutions?
Proper preparation and storage are critical for maintaining the integrity of benzoxazinone compounds.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[5] Ensure the use of anhydrous, high-purity DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your assay, keeping the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[5]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation and degradation.[6] Protect from light, as some heterocyclic compounds can be light-sensitive.
Q3: My benzoxazinone derivative precipitates when I add it to the cell culture medium. What can I do?
Precipitation is a common issue due to the low aqueous solubility of many benzoxazinones.[7] Here are some strategies to mitigate this:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is at a level that is tolerated by your cells and helps maintain compound solubility.
-
Serial Dilutions: Perform serial dilutions of your compound in the assay medium while vortexing to ensure proper mixing and reduce the risk of "solvent shock".
-
Use of Surfactants or Co-solvents: In some biochemical assays, the inclusion of a small amount of a non-ionic surfactant like Tween-20 or a co-solvent may help improve solubility. However, their use in cell-based assays should be carefully validated for cytotoxicity.
-
Warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Q: I am observing significant differences in the IC50 values for my benzoxazinone compound across multiple experiments. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of your benzoxazinone from a frozen stock for each experiment. Avoid using diluted compound that has been stored for an extended period, even at 4°C.[8] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as sensitivity to compounds can change with prolonged culturing. |
| Precipitation of Compound | Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. If observed, refer to the solubility troubleshooting tips in the FAQ section. |
| Variations in Incubation Time | Adhere strictly to the same incubation times for all experiments, as the stability and effects of benzoxazinones can be time-dependent. |
Issue 2: High Background Signal in the Assay
Q: My assay is showing a high background signal, which is masking the true effect of my benzoxazinone compound. What should I do?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Some heterocyclic compounds can autofluoresce or interfere with colorimetric reagents.[9] Run a control plate with the compound in cell-free media to check for direct interference with the assay signal.[10] |
| Insufficient Plate Washing | In assays like ELISA or those involving multiple steps, inadequate washing can leave behind unbound reagents, leading to a high background. Increase the number and vigor of washing steps.[11] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination. Microbial contamination can sometimes lead to a high background signal.[11] |
| Sub-optimal Blocking | For plate-based immunoassays, ensure that the blocking step is sufficient to prevent non-specific binding. You may need to optimize the blocking agent, concentration, and incubation time.[12] |
Physicochemical Properties of Representative Benzoxazinones
Understanding the physicochemical properties of your specific benzoxazinone is crucial for assay design and troubleshooting.
| Property | DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) | DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) |
| Molecular Formula | C9H9NO5 | C8H7NO4 |
| Molecular Weight | 211.17 g/mol | 181.15 g/mol |
| Aqueous Solubility | Low | Low |
| Stability in Aqueous Solution | Unstable, degrades to MBOA (6-methoxy-benzoxazolin-2-one).[4] | Unstable, degrades to BOA (benzoxazolin-2-one).[4] |
| logP (calculated) | ~1.0 - 1.5 | ~0.5 - 1.0 |
| pKa | Acidic hydroxyl groups | Acidic hydroxyl groups |
Note: The exact values for solubility, logP, and pKa can vary depending on the experimental or computational method used. It is recommended to experimentally determine these values for novel derivatives.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for assessing the effect of benzoxazinones on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Benzoxazinone compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the benzoxazinone compound in a complete culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the anti-inflammatory potential of benzoxazinones by quantifying their effect on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Benzoxazinone compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of the benzoxazinone compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only treated cells.
Enzyme Inhibition Assay: Cyclooxygenase (COX) Inhibition
This protocol provides a general framework for assessing the inhibitory activity of benzoxazinones against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Detection reagent (e.g., a fluorometric probe that reacts with the product, PGE2)
-
Benzoxazinone compound
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black plates (for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, and detection reagent in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the benzoxazinone compound and control inhibitors in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, enzyme, and benzoxazinone/control inhibitor. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence kinetically or at a fixed time point according to the detection reagent's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Troubleshooting Workflow for Inconsistent Benzoxazinone Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in assays with benzoxazinones.
Potential Mechanism of Action for Anti-inflammatory Benzoxazinones
Caption: A diagram illustrating a potential anti-inflammatory mechanism of benzoxazinones.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcrbio.com [pcrbio.com]
- 11. arp1.com [arp1.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
Technical Support Center: Refining Protocols for Functionalization of the Benzoxazinone Core
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experimental protocols related to the functionalization of the benzoxazinone core.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the benzoxazinone core?
A1: The most prevalent methods for synthesizing the benzoxazinone core typically start from anthranilic acids. These are then reacted with various reagents like acyl chlorides, ortho esters, or α-keto acids to undergo cyclization and form the benzoxazinone ring structure.[1]
Q2: What are the key challenges encountered during the synthesis and functionalization of benzoxazinones?
A2: Researchers often face challenges such as low reaction yields, the formation of difficult-to-separate byproducts like dihydro intermediates, and ring-opening of the benzoxazinone core, particularly when using substituted anthranilic acids.[1] Functionalization can also be challenging, with issues in controlling regioselectivity during electrophilic substitution and the potential for over-reaction in C-H activation procedures.
Q3: How can I improve the yield of my benzoxazinone synthesis?
A3: Optimizing reaction conditions is crucial. This includes careful selection of the catalyst (e.g., palladium, copper), ligand, base, and solvent. For instance, in palladium-catalyzed reactions, the stability of the catalyst and choice of ligand are critical. In some copper-catalyzed syntheses, the use of cesium carbonate as a base has been shown to be effective.[2] For acid-catalyzed cyclizations, controlling the reaction temperature and time can help minimize the formation of byproducts.[1]
Q4: What are protecting groups, and are they necessary for functionalizing benzoxazinones?
A4: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting during a chemical transformation. They are often employed in the functionalization of benzoxazinones, particularly to protect the N-H group, to avoid undesired side reactions and to direct the functionalization to a specific position on the molecule. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation in Palladium-catalyzed synthesis. | Inactive catalyst or inappropriate ligand. | Ensure the palladium catalyst is active and consider using stable pre-catalysts. Optimize the choice of ligand; for example, bulky electron-rich phosphine ligands can be effective. |
| Poor yield in Copper-catalyzed synthesis. | Suboptimal base or reaction conditions. | The choice of base can be critical; consider using cesium carbonate (Cs2CO3). Optimize solvent and temperature; some reactions benefit from polar aprotic solvents like DMF or DMSO.[2] |
| Low conversion in acid-catalyzed cyclization. | Incomplete reaction or equilibrium lies towards starting materials. | Increase the reaction time or temperature. Consider using a stronger acid catalyst or a dehydrating agent to drive the reaction forward. |
| Formation of a mixture of benzoxazinone and dihydro-benzoxazinone. | Incomplete elimination in the final step of cyclization, often influenced by electronic effects of substituents.[1] | Prolonging the reaction time or increasing the temperature can favor the formation of the fully aromatic benzoxazinone. Electron-donating groups on the anthranilic acid precursor can facilitate the final elimination step.[1] |
| Significant byproduct formation. | Side reactions such as polymerization, over-alkylation/acylation, or retro-Smiles rearrangement. | Optimize reaction conditions by lowering the temperature and ensuring slow addition of reagents. The use of protecting groups on sensitive functionalities can prevent unwanted side reactions. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating the product from starting materials or byproducts by column chromatography. | Similar polarities of the compounds. | Experiment with different solvent systems for chromatography. Consider using a different stationary phase, such as alumina. Recrystallization can be an effective alternative or complementary purification technique. |
| Product degradation during purification. | Instability of the benzoxazinone derivative to silica gel (which can be slightly acidic). | Use a neutral purification method like preparative thin-layer chromatography (TLC) or chromatography on a less acidic stationary phase like neutral alumina. Minimize the time the compound spends on the silica gel column. |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Benzoxazinone Synthesis Methods
| Synthetic Method | Catalyst/Reagent | Typical Yield Range (%) | Key Considerations |
| Acid-catalyzed cyclization | Acetic anhydride, p-TsOH | 40-70 | Prone to formation of dihydro intermediates.[1] |
| Palladium-catalyzed carbonylation | Pd(OAc)2, CO source | 60-90 | Requires careful selection of ligand and reaction conditions. |
| Copper-catalyzed C-N coupling | CuI, base | 50-85 | Sensitive to the choice of base and solvent.[3] |
| Cyclization with cyanuric chloride | Cyanuric chloride, triethylamine | 45-80 | A convenient and often high-yielding method.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one via Acid-Catalyzed Cyclization
-
Step 1: N-Benzoylation of Anthranilic Acid. To a solution of anthranilic acid (1 eq.) in pyridine, slowly add benzoyl chloride (1.1 eq.) at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the N-benzoyl anthranilic acid. Filter the solid, wash with cold water, and dry.
-
Step 2: Cyclization. Reflux the N-benzoyl anthranilic acid (1 eq.) in acetic anhydride (5-10 eq.) for 2-3 hours.
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and pour it into ice-cold water. Stir for 30 minutes to precipitate the product. Filter the solid, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted starting material and acetic acid. Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Palladium-Catalyzed C-H Arylation of a Benzoxazinone Core
This is a general protocol and requires optimization for specific substrates.
-
Reaction Setup. In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the benzoxazinone starting material (1 eq.), the aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2 eq.).
-
Reaction Execution. Add a dry, degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification. After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Signaling Pathways and Mechanisms of Action
Benzoxazinone derivatives have been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory effects, by modulating various signaling pathways.
Anticancer Activity
Certain benzoxazinone derivatives can exert their anticancer effects by stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene, which leads to the downregulation of c-Myc expression and subsequent inhibition of tumor cell proliferation.[5][6] Other derivatives act as dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway for cell growth and survival in many cancers.[7][8][9]
Anti-inflammatory Activity
The anti-inflammatory properties of some benzoxazinone derivatives are attributed to their ability to inhibit the p38/ERK MAPK signaling pathway, which in turn suppresses the activation of the transcription factor NF-κB and the expression of pro-inflammatory mediators like iNOS, IL-1β, and IL-6.[10] Additionally, certain derivatives can activate the Nrf2-HO-1 antioxidant pathway by inhibiting Keap1, leading to a reduction in oxidative stress and inflammation.[11]
Experimental Workflow for Benzoxazinone Synthesis and Functionalization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2012068096A2 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture - Google Patents [patents.google.com]
- 9. WO2012068106A2 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture - Google Patents [patents.google.com]
- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one and Other Benzoxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comparative analysis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one and other benzoxazinone derivatives, with a focus on their performance in anticancer and anti-inflammatory assays.
It is important to note that while the broader class of benzoxazinone derivatives has been extensively studied, specific experimental data for this compound is limited in publicly available scientific literature. Therefore, this guide will present available data on structurally related compounds to infer potential activities and highlight structure-activity relationships (SAR) within this chemical class.
Anticancer Activity: A Comparative Overview
Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of key signaling pathways. The following tables summarize the cytotoxic activity of various substituted benzoxazinone derivatives against different cancer cell lines.
Table 1: Cytotoxicity of 6-Cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives against A549 Lung Cancer Cells
| Compound ID | Substitution on Cinnamoyl Moiety | IC50 (μM)[3] |
| 3a | 4-OCH3 | > 20 |
| 3b | 4-CH3 | 3.29 |
| 3c | 4-F | 4.86 |
| 3d | 4-Cl | 5.12 |
Table 2: Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles against A549 Lung Cancer Cells
| Compound ID | Substitution | IC50 (μM)[3] |
| 14b | Not specified | 7.59 ± 0.31 |
| 14c | Not specified | 18.52 ± 0.59 |
Table 3: Cytotoxicity of 1,2,3-Triazole-containing 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (μg/mL)[4] |
| 5b | MCF-7 (Breast) | 17.08 |
| 5b | HeLa (Cervical) | 15.38 |
Anti-inflammatory Activity: A Comparative Overview
The anti-inflammatory properties of benzoxazinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Table 4: Inhibition of Nitric Oxide Production by 2H-1,4-benzoxazin-3(4H)-one Derivatives Modified with 1,2,3-Triazole in LPS-induced BV-2 Microglial Cells
| Compound ID | Concentration (μM) | NO Inhibition (%)[5] |
| e2 | 10 | Significant |
| e16 | 10 | Significant |
| e20 | 10 | Significant |
Note: The original paper states "effectively reduced LPS-induced NO production" without providing specific percentage inhibition values in the abstract. The term "Significant" is used to represent this finding.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several SAR trends can be observed for benzoxazinone derivatives:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the benzoxazinone ring significantly influences biological activity. While data for the 6-tert-butyl group is scarce, studies on other 6-substituted analogs, such as the 6-cinnamoyl derivatives, show that electron-withdrawing and moderately electron-donating groups on the cinnamoyl phenyl ring can enhance anticancer activity.
-
Substitution at the 4-position (N-alkylation): N-alkylation with bulky or pharmacologically active moieties, such as those incorporating a 1,2,3-triazole ring, appears to be a promising strategy for enhancing both anticancer and anti-inflammatory activities.
-
Planarity and Rigidity: The rigid and planar structure of the benzoxazinone core is believed to be crucial for its interaction with biological targets, potentially through intercalation with DNA, as suggested for some anticancer derivatives.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The Griess reagent system involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to produce a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.
Protocol:
-
Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages or BV-2 microglia) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 2H-1,4-benzoxazin-3(4H)-one scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The available data on various derivatives highlight the importance of substitution patterns in determining biological activity. While direct experimental data for this compound remains elusive in the current literature, the comparative analysis of other derivatives suggests that this compound could possess interesting biological properties. Further investigation into the synthesis and biological evaluation of the 6-tert-butyl derivative is warranted to fully elucidate its therapeutic potential and to expand the structure-activity relationship knowledge base for this important class of heterocyclic compounds. Researchers are encouraged to utilize the provided experimental protocols to explore the activities of novel benzoxazinone derivatives.
References
- 1. Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
Unlocking the Potential of 6-Substituted Benzoxazinones: A Comparative Analysis of Bioactivity
For Immediate Release
Scientists and drug development professionals now have access to a comprehensive comparative guide on the bioactivity of 6-substituted benzoxazinones, a class of heterocyclic compounds showing significant promise in various therapeutic areas. This guide provides a detailed analysis of their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities, supported by experimental data from numerous studies.
The benzoxazinone scaffold has long been a subject of interest in medicinal chemistry due to its versatile biological properties.[1][2] Recent research has focused on the impact of substitutions at the 6-position of the benzoxazinone ring, revealing that modifications at this site can significantly modulate the compound's potency and selectivity. This comparative analysis aims to consolidate key findings to aid researchers in the rational design of novel and more effective therapeutic agents.
Anticancer Activity: Targeting Key Cellular Pathways
Numerous 6-substituted benzoxazinone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways involved in cell proliferation and apoptosis. For instance, some derivatives have been shown to downregulate the expression of the c-Myc oncogene, a key regulator of cell growth, while others induce apoptosis through the p53 and caspase-3 pathways.[3] Inhibition of enzymes crucial for DNA replication and repair, such as topoisomerase II, has also been identified as a key anticancer mechanism.
Table 1: Comparative Anticancer Activity of 6-Substituted Benzoxazinones (IC50 values in µM)
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| 6-CH3, 2-Cl, 4-Cl (Compound 4b) | MCF-7 (Breast) | 2.27 | [4][5] |
| 6-CH3, 2-Cl, 4-Cl (Compound 4b) | HCT-116 (Colon) | 4.44 | [4][5] |
| 6-Cl, 2-Cl, 4-Cl (Compound 2b) | MCF-7 (Breast) | 3.26 | [4][5] |
| 6-Cl, 2-Cl, 4-Cl (Compound 2b) | HCT-116 (Colon) | 7.63 | [4][5] |
| 6-Br, 2-Cl, 4-Cl (Compound 3b) | MCF-7 (Breast) | 5.52 | [5] |
| 6-Br, 2-Cl, 4-Cl (Compound 3b) | HCT-116 (Colon) | 7.85 | [5] |
| Indole derivative (7f) | MDA-MB-468 (Breast) | Significant Activity | [6] |
| Imidazole derivative (7g) | MDA-MB-468 (Breast) | Significant Activity | [6] |
| Benzimidazole derivative (7h) | MDA-MB-468 (Breast) | Significant Activity | [6] |
Note: This table presents a selection of data for illustrative purposes. For a complete dataset, please refer to the cited literature.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of 6-substituted benzoxazinones has been well-documented, with many derivatives showing significant inhibition of inflammation in preclinical models. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators. Several studies have utilized the carrageenan-induced paw edema assay to evaluate the in vivo anti-inflammatory activity of these compounds.[7][8][9][10][11][12][13]
Table 2: Comparative Anti-inflammatory Activity of 6-Substituted Benzoxazinones
| Compound/Substituent | Assay | Inhibition (%) | Reference |
| 6-(4-chlorobenzoyl) with 2-/4-fluorophenyl at C-3 (11c, 11d) | Carrageenan-induced paw edema | Promising results | [9] |
| 6-acyl derivatives (Compounds 12 and 13) | PGE2 induced edema | Potent inhibition | [7] |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid (Compound 4a) | Carrageenan-induced paw edema | Highest activity in series | [8][10] |
| Mannich bases with electron-withdrawing groups (3a, 3b, 3c, 3d) | Carrageenan-induced paw edema | >30% | [12] |
| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivative (4j) | Carrageenan-induced paw edema | 83.3% | [11] |
Antimicrobial Properties: A Broad Spectrum of Activity
6-substituted benzoxazinones have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[14][15][16][17][18][19] The structural modifications at the 6-position have been shown to influence the antimicrobial spectrum and potency.
Table 3: Comparative Antimicrobial Activity of 6-Substituted Benzoxazinones (MIC values in µg/mL)
| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamides (1b, 1c, 2d, 2g, 2l) | B. subtilis | 31.25 | [20] |
| Benzoxazine-6-sulfonamides (1a, 1h, 2e, 2h, 2i, 2k) | B. subtilis | 62.5 | [17][20] |
| Thiosemicarbazone hybrid (5b4) | Various bacteria and fungi | Potent activity | |
| bis-Benzoxazine derivatives (3g, 4g, 5c, 5g) | S. aureus, E. coli, C. albicans | 6.25 | [19] |
| 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one (6b) | B. subtilis | Zone of inhibition: 16 mm | [21] |
Enzyme Inhibition: A Promising Avenue for Drug Discovery
The ability of 6-substituted benzoxazinones to selectively inhibit specific enzymes makes them attractive candidates for the development of targeted therapies.[22][23] Researchers have reported inhibitory activity against a variety of enzymes, including α-chymotrypsin and human leukocyte elastase.[22][23]
Table 4: Comparative Enzyme Inhibitory Activity of 6-Substituted Benzoxazinones
| Compound Series | Target Enzyme | IC50/Ki Values | Reference |
| Benzoxazinones 1-18 | α-chymotrypsin | IC50: 6.5 - 341.1 µM | [22] |
| Benzoxazinones 1-18 | α-chymotrypsin | Ki: 4.7 - 341.2 µM | [22] |
| 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives | Human Leukocyte Elastase | Inhibitory activity observed | [23] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-substituted benzoxazinone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) a set time (e.g., 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition: α-Chymotrypsin Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme α-chymotrypsin.
-
Enzyme and Substrate Preparation: Solutions of α-chymotrypsin and a suitable substrate (e.g., N-succinyl-phenylalanine-p-nitroanilide) are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Measurement of Activity: The rate of the reaction is monitored by measuring the increase in absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 410 nm).
-
Calculation of Inhibition: The percentage inhibition is calculated, and the IC50 or Ki value is determined.[24]
Visualization of Key Signaling Pathways
To further elucidate the mechanisms of action of 6-substituted benzoxazinones, diagrams of the key signaling pathways are provided below.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijfans.org [ijfans.org]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Facile synthesis of C6-substituted benz[4,5]imidazo[1,2-a]quinoxaline derivatives and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ikm.org.my [ikm.org.my]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. ijbpas.com [ijbpas.com]
- 17. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. daneshyari.com [daneshyari.com]
- 21. Design, synthesis, antimicrobial, antibiofilm evaluation and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones induced by organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. Untitled Document [ucl.ac.uk]
Validating the Mechanism of Action of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one, a member of the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives. While specific experimental data for the 6-tert-butyl substituted compound is limited in publicly available literature, this document synthesizes findings from studies on structurally related analogs to propose likely biological activities and molecular pathways. We compare these potential mechanisms with established alternative compounds, supported by experimental data and detailed protocols.
Overview of 2H-1,4-benzoxazin-3(4H)-one Derivatives
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The primary therapeutic areas where these compounds have shown promise include oncology, inflammation, and thrombosis. The specific biological effect is largely determined by the nature and position of substituents on the benzoxazinone core.
Potential Mechanisms of Action and Comparative Analysis
Based on studies of various derivatives, the this compound could potentially exert its biological effects through one or more of the following mechanisms:
Anticancer Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anticancer activity against various human cancer cell lines.
Proposed Mechanism: The rigid, planar structure of the benzoxazinone core is thought to facilitate intercalation into DNA, leading to DNA damage and the induction of cell death pathways.[1][2] Mechanistic studies on some derivatives have shown upregulation of γ-H2AX, a marker of DNA double-strand breaks, and activation of apoptosis through increased expression of caspases, such as caspase-7.[1][2] Furthermore, some analogs have been observed to induce autophagy, as evidenced by enhanced LC3 expression.[3] Another proposed anticancer mechanism for this class of compounds is the downregulation of c-Myc mRNA expression, potentially through the stabilization of G-quadruplex structures in the c-Myc promoter region.[4]
Comparative Compounds:
| Compound/Alternative | Target Cell Line | IC50 / GI50 (µM) | Mechanism of Action |
| 2H-1,4-benzoxazin-3(4H)-one derivative (Compound 14b) | A549 (Lung Cancer) | 7.59 ± 0.31 | Induces apoptosis and DNA damage.[3] |
| 2H-1,4-benzoxazin-3(4H)-one derivative (Compound 14c) | A549 (Lung Cancer) | 18.52 ± 0.59 | Induces apoptosis and DNA damage.[3] |
| 2H-1,4-benzoxazin-3(4H)-one derivative (Compound c18) | Huh-7 (Liver Cancer) | 19.05 | Induces DNA damage and apoptosis.[1] |
| Erlotinib | A549, DLD-1, MV4-11 | Not specified in provided abstracts | EGFR inhibitor.[3] |
| Doxorubicin | Various | Varies | DNA intercalator, topoisomerase II inhibitor. |
Signaling Pathway: Proposed Anticancer Mechanism
Caption: Proposed anticancer signaling pathway for 2H-1,4-benzoxazin-3(4H)-one derivatives.
Anti-inflammatory Activity
Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory properties.
Proposed Mechanism: These compounds have been found to reduce the production of nitric oxide (NO) and downregulate the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells.[5][6] The underlying mechanism may involve the activation of the Nrf2-HO-1 signaling pathway, which helps in mitigating oxidative stress, and the downregulation of inflammatory enzymes like iNOS and COX-2.[5][6]
Comparative Compounds:
| Compound/Alternative | Cell Model | Effect |
| 2H-1,4-benzoxazin-3(4H)-one derivative (e2, e16, e20) | LPS-induced BV-2 microglia | Reduced NO production, decreased IL-1β, IL-6, TNF-α mRNA.[5][6] |
| Ibuprofen | Various | Non-selective COX inhibitor. |
| Dexamethasone | Various | Glucocorticoid receptor agonist. |
Signaling Pathway: Proposed Anti-inflammatory Mechanism
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
Structure-activity relationship (SAR) studies of 1,4-benzoxazin-3-ones
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1,4-Benzoxazin-3-ones
The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, herbicidal, and central nervous system (CNS) effects.[1][4][5][6] Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the design and development of new therapeutic agents and agrochemicals with improved potency and selectivity. This guide provides a comparative analysis of the SAR of 1,4-benzoxazin-3-ones across different biological targets, supported by experimental data and detailed protocols.
Several studies have explored the antifungal potential of 1,4-benzoxazin-3-one derivatives. A key strategy involves the introduction of an acylhydrazone moiety, which has been shown to be a valuable pharmacophore in antifungal drug discovery.[1]
Quantitative Data: Antifungal Activity
A series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were synthesized and evaluated for their in vitro fungicidal activities against various plant pathogenic fungi.[1] The half-maximal effective concentration (EC₅₀) values for the most active compounds are presented below.
| Compound | R¹ Substituent (on Benzoxazinone) | R² Substituent (on Acylhydrazone Phenyl Ring) | Target Fungi | EC₅₀ (µg/mL)[1] |
| 5e | H | 2,4-di-Cl | Phytophthora infestans | 26.77 |
| 5l | 6-CH₃ | 4-F | Gibberella zeae | 20.06 |
| 5o | 6-Cl | H | Gibberella zeae | 23.17 |
| 5p | 6-Cl | 2-CH₃ | Capsicum wilt | 26.76 |
| 5q | 6-Cl | 3-CH₃ | Pellicularia sasakii | 26.66 |
| 5s | 6-Cl | 2-F | Phytophthora infestans | 15.37 |
Key SAR Insights for Antifungal Activity
The antifungal activity is significantly influenced by the nature and position of substituents on both the benzoxazinone ring and the phenyl ring of the acylhydrazone moiety.
-
Substitution on the Benzoxazinone Ring : Compounds with a chlorine atom at the 6-position (e.g., 5o, 5p, 5q, 5s ) generally exhibited better antifungal activity compared to other substituents at the same position.[1]
-
Substitution on the Acylhydrazone Phenyl Ring : The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring of the acylhydrazone side chain played a crucial role. For instance, compound 5s , with a fluorine atom at the 2-position of the phenyl ring, showed the best activity against P. infestans.[1]
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Efficiency of Benzoxazinone Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Benzoxazinones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and serving as versatile intermediates in organic synthesis. The efficiency of their synthesis is a critical factor in drug discovery and development. This guide provides an objective comparison of various methods for benzoxazinone synthesis, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for several prominent benzoxazinone synthesis methods, allowing for a direct comparison of their efficiencies.
| Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Limitations |
| Method 1: From Anthranilic Acids and Acyl Chlorides | Anthranilic acid, Acyl chloride | Pyridine, Cyanuric chloride | Room Temperature | 8 hours | ~80%[1] | Mild conditions, readily available starting materials. | Use of potentially hazardous reagents like cyanuric chloride. |
| Method 2: Copper-Catalyzed Decarboxylative Coupling | Anthranilic acids, α-Keto acids | CuCl | Mild Conditions | Not specified | Up to 87%[2] | Good yields, utilization of readily available precursors.[2] | Yields can be lower with electron-withdrawing groups on anthranilic acid.[2] |
| Method 3: Iodine-Catalyzed Condensation/Cyclization | Anthranilic acids, Aryl aldehydes | I₂/TBHP | Not specified | Not specified | High yields[2] | Transition-metal-free, readily available precursors.[2] | The reaction proceeds via an imine intermediate followed by cyclization and oxidation.[2] |
| Method 4: Palladium-Catalyzed Carbonylative Annulation | 2-Iodoanilines, Acid anhydrides | Heterogeneous Palladium | 100 °C, 2 bar CO | Not specified | Good to excellent[3] | High functional group tolerance, recyclable catalyst.[3] | Requires pressurized carbon monoxide. |
| Method 5: Continuous Flow Synthesis | 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide | Pd/C | 45-80 °C | Continuous | 83% (overall)[4][5] | High overall yield, suitable for industrial scale, handles unstable intermediates.[4][5] | Requires specialized continuous flow equipment. |
| Method 6: Green Synthesis using Deep Eutectic Solvent | 2-Aminophenols, 2-Bromoalkanoates | Choline chloride/urea (DES) | Room Temperature | 1-2 hours | High yields | Catalyst-free, base-free, environmentally friendly solvent. | Scope may be limited by the solubility of reactants in the DES. |
Experimental Protocols: Key Methodologies in Detail
Method 1: Synthesis from Anthranilic Acid and N-Phthaloylglycyl Chloride
This method describes the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
Step 1: Preparation of N-Phthaloylglycyl Chloride N-Phthaloylglycine (1 g) and thionyl chloride (9.8 mL) are placed in a 25 mL round-bottom flask. One drop of dry triethylamine is added, and the mixture is refluxed for 8 hours. After reflux, the excess thionyl chloride is removed by vacuum distillation to yield the acyl chloride, which is used directly in the next step.
Step 2: Reaction with Anthranilic Acid Anthranilic acid (1 g) is dissolved in chloroform (50 mL) in a 100 mL round-bottom flask. Triethylamine (1 mL) is added to the solution. The freshly prepared N-phthaloylglycyl chloride is then added dropwise to the stirred solution. The reaction mixture is stirred for 8 hours at room temperature and then washed three times with distilled water. The organic layer is evaporated under vacuum to yield 2-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-acetylamino]benzoic acid. The product is recrystallized from ether. Yield: 80%.
Step 3: Cyclization with Cyanuric Chloride The acid amide from Step 2 (1 g) and triethylamine (0.457 mL) are added to toluene (50 mL) in a 100 mL round-bottom flask. Cyanuric chloride (0.5 g) is then added, and the mixture is stirred for 10 hours at room temperature. The resulting precipitate (triethylamine hydrochloride) is filtered off. The filtrate is washed three times with distilled water and dried over anhydrous sodium sulfate. The solvent is evaporated under vacuum to give the final product, 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. The crude product is purified by recrystallization from an ether/ethanol mixture (1:1).
Method 6: Green Synthesis of 1,4-Benzoxazin-3-ones using a Deep Eutectic Solvent
This protocol outlines a catalyst-free and base-free synthesis in a choline chloride/urea deep eutectic solvent (DES).
General Procedure: A mixture of choline chloride (2 mmol) and urea (4 mmol) is heated at 80 °C until a homogeneous, colorless liquid is formed. The mixture is then cooled to room temperature. 2-Aminophenol (1 mmol) is added to the DES, and the mixture is stirred for a few minutes. 2-Bromoalkanoate (1.2 mmol) is then added, and stirring is continued for 1-2 hours. Upon completion of the reaction (monitored by TLC), the crude product is extracted with ethyl acetate (3 x 3 mL), washed with saline, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the residue is purified by column chromatography on silica gel if necessary.
Mandatory Visualization: Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic pathways for benzoxazinone synthesis.
Caption: Synthesis of Benzoxazinones from Anthranilic Acids.
Caption: Copper-Catalyzed Decarboxylative Coupling Pathway.
References
A Comparative Analysis of the Biological Potency of 1,4-Benzoxazin-3-one Derivatives and Ofloxacin
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological potency of the emerging class of 1,4-benzoxazin-3-one derivatives against the established fluoroquinolone antibiotic, ofloxacin. Due to a lack of available data on the specific biological activity of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one, this guide will focus on the broader class of 1,4-benzoxazin-3-one derivatives for which antimicrobial data has been published.
Ofloxacin, a second-generation fluoroquinolone, has long been a staple in the treatment of a wide array of bacterial infections.[1] Its potent bactericidal activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and cell division.[1] In contrast, 1,4-benzoxazin-3-one derivatives represent a newer class of heterocyclic compounds that have demonstrated promising antimicrobial properties, although their exact mechanism of action is still under extensive investigation.[2][3]
Quantitative Comparison of Antibacterial Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for ofloxacin and various 1,4-benzoxazin-3-one derivatives against several bacterial strains. It is important to note that the data for the benzoxazinone derivatives are from different studies and represent the activity of various analogs, not a single compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Ofloxacin against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.12 - 0.5 | [4] |
| Escherichia coli | 0.03 - 0.06 | [4] |
| Pseudomonas aeruginosa | 1.0 - 4.0 | [4] |
| Enterococcus faecalis | 1.0 - 4.0 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected 1,4-Benzoxazin-3-one Derivatives against Various Bacterial Strains
| Derivative Class/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazole-functionalized 2H-benzo[b][1][5]oxazin-3(4H)-ones (compounds 9c, 9d, 9e) | Gram-positive & Gram-negative bacteria | Promising activity (qualitative) | [3] |
| 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives (compounds 1-8) | Gram-positive & Gram-negative bacteria | 12.5 - 50 | [6] |
| 2H-benzo[b][1][5]oxazin-3(4H)-one derivatives (compound 4e) | E. coli, S. aureus, B. subtilis | Zone of inhibition: 18-22 mm (indicative of good activity) | [1] |
Mechanism of Action
Ofloxacin: As a fluoroquinolone, ofloxacin's mechanism of action is well-established. It targets and inhibits two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By forming a stable complex with these enzymes and bacterial DNA, ofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to the inhibition of DNA replication and transcription, and subsequent cell death.[7]
Caption: Ofloxacin's mechanism of action targeting bacterial DNA replication.
1,4-Benzoxazin-3-one Derivatives: The precise mechanism of action for this class of compounds is not as clearly defined as for ofloxacin and may vary depending on the specific substitutions on the benzoxazinone scaffold. Some studies suggest that these compounds may also target bacterial DNA synthesis. For instance, molecular docking studies of certain triazole-functionalized 2H-benzo[b][1][5]oxazin-3(4H)-ones have shown potential interactions with Staphylococcus aureus dehydrosqualene synthase, an enzyme involved in the biosynthesis of staphyloxanthin, a virulence factor.[3] Other derivatives have been designed to target enzymes like DNA gyrase, similar to fluoroquinolones.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard in vitro method to assess the potency of a compound. A common method is the broth microdilution assay.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound (e.g., 1,4-benzoxazin-3-one derivative or ofloxacin) is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to determine the inhibitory endpoint.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Ofloxacin is a well-characterized and potent broad-spectrum antibiotic with a known mechanism of action. While direct data for this compound is unavailable, the broader class of 1,4-benzoxazin-3-one derivatives has demonstrated significant antimicrobial potential against a range of bacteria. The MIC values for some of these derivatives are within a promising range, suggesting that this scaffold is a valuable starting point for the development of new antibacterial agents.
Further research is crucial to elucidate the specific structure-activity relationships, mechanism of action, and safety profile of this compound and other promising derivatives. Direct comparative studies with established antibiotics like ofloxacin under standardized conditions will be essential to fully assess their therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
A Comparative Guide to the Ortho-functionalization of 1,4-Benzoxazin-3-ones and 1,3-Benzoxazin-4-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ortho-functionalization strategies for two isomeric benzoxazinone scaffolds: 1,4-benzoxazin-3-ones and 1,3-benzoxazin-4-ones. These heterocycles are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.[1][2] This document aims to equip researchers with a comprehensive understanding of the reactivity and synthetic accessibility of these two scaffolds, highlighting the current state of research and potential avenues for further exploration.
Executive Summary
The ortho-functionalization of 1,3-benzoxazin-4-ones is a well-established field, primarily leveraging the directing ability of the endocyclic nitrogen atom in transition metal-catalyzed C-H activation reactions. This approach allows for a wide range of functional groups to be introduced at the C5 and C7 positions. In stark contrast, the direct ortho-functionalization of the 1,4-benzoxazin-3-one scaffold is significantly less explored. Current synthetic strategies towards ortho-functionalized 1,4-benzoxazin-3-ones often rely on intramolecular cyclization reactions of pre-functionalized precursors, such as the Smiles rearrangement, rather than direct C-H functionalization of the parent heterocycle. This guide will detail the known methodologies for both isomers, providing experimental data and protocols where available, and underscore the existing knowledge gap concerning the reactivity of 1,4-benzoxazin-3-ones.
Ortho-functionalization of 1,3-Benzoxazin-4-ones: A Tale of Nitrogen-Directed C-H Activation
The nitrogen atom at the 3-position in the 1,3-benzoxazin-4-one ring serves as an effective directing group for ortho-C-H functionalization, primarily at the C5 position.[1][2] This strategy has been successfully employed for various transformations, including halogenation, acetoxylation, and arylation.
Figure 1: General workflow for the ortho-functionalization of 1,3-benzoxazin-4-ones.
Data Presentation: Ortho-functionalization of 1,3-Benzoxazin-4-ones
| Reaction Type | Catalyst | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Halogenation | ||||||
| Bromination | Pd(OAc)₂ | NBS | AcOH | 100 | 85-95 | (Moussa et al., 2024) |
| Iodination | Pd(OAc)₂ | NIS | AcOH | 100 | 80-92 | (Moussa et al., 2024) |
| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | AcOH | 100 | 70-85 | (Moussa et al., 2024) |
| Hydroxylation | Pd(OAc)₂ | PhI(OAc)₂ / H₂O | AcOH | 100 | 65-78 | (Moussa et al., 2024) |
| Benzoxylation | Pd(OAc)₂ | (PhCOO)₂ | Toluene | 110 | 60-75 | (Moussa et al., 2024) |
| Annulation | [Ru(p-cymene)Cl₂]₂ | Diphenylacetylene, Amine | Toluene | 120 | 70-90 | [1] |
Experimental Protocols: Key Reactions for 1,3-Benzoxazin-4-ones
General Procedure for Palladium-Catalyzed Ortho-Halogenation: To a solution of the 1,3-benzoxazin-4-one (1.0 mmol) in acetic acid (5 mL) is added N-halosuccinimide (NBS or NIS, 1.2 mmol) and palladium(II) acetate (0.05 mmol). The reaction mixture is stirred at 100 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The precipitate formed is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Ortho-Acetoxylation: A mixture of the 1,3-benzoxazin-4-one (1.0 mmol), (diacetoxyiodo)benzene (1.5 mmol), and palladium(II) acetate (0.1 mmol) in acetic acid (10 mL) is heated at 100 °C for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.
Ortho-functionalization of 1,4-Benzoxazin-3-ones: An Uncharted Territory
In contrast to its 1,3-isomer, the direct ortho-functionalization of the 1,4-benzoxazin-3-one scaffold via C-H activation is not well-documented in the scientific literature. The positioning of the nitrogen atom adjacent to the carbonyl group appears to influence its directing group ability, making it less effective for ortho-C-H activation under typical conditions.
Current approaches to obtain ortho-functionalized 1,4-benzoxazin-3-ones primarily involve the cyclization of appropriately substituted precursors. One notable method is the Smiles rearrangement.[3][4]
Figure 2: Synthesis of functionalized 1,4-benzoxazin-3-ones via Smiles rearrangement.
Data Presentation: Synthesis of Ortho-Functionalized 1,4-Benzoxazin-3-ones via Smiles Rearrangement
| N-Substituent | Phenol Substituent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Benzyl | 2-Chloro | Cs₂CO₃ | DMF | RT | 92 | [3] |
| 4-Methoxybenzyl | 2-Chloro | Cs₂CO₃ | DMF | RT | 95 | [3] |
| 4-Chlorobenzyl | 2-Chloro | Cs₂CO₃ | DMF | RT | 90 | [3] |
| Benzyl | 2-Bromo | Cs₂CO₃ | DMF | RT | 88 | [3] |
Experimental Protocol: Smiles Rearrangement for 1,4-Benzoxazin-3-one Synthesis
General Procedure for the Synthesis of 4-substituted-2H-benzo[b][3][4]oxazin-3(4H)-ones: To a solution of the appropriate N-substituted-2-chloroacetamide (1.0 mmol) and substituted phenol (1.2 mmol) in DMF (5 mL) is added cesium carbonate (2.0 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,4-benzoxazin-3-one.[3]
Comparative Analysis and Future Outlook
The disparity in the synthetic accessibility of ortho-functionalized 1,4-benzoxazin-3-ones and 1,3-benzoxazin-4-ones is striking. The N-directing group strategy has rendered the 1,3-isomer a versatile scaffold for derivatization, enabling extensive structure-activity relationship (SAR) studies.
The lack of direct C-H functionalization methods for the 1,4-isomer presents a significant challenge but also a compelling opportunity for synthetic chemists. The development of novel directing group strategies or alternative activation methods for the 1,4-benzoxazin-3-one core would be a valuable contribution to the field. Potential avenues for exploration could include:
-
Installation of a removable directing group: A temporary directing group could be installed on the nitrogen atom to facilitate ortho-lithiation or transition metal-catalyzed C-H activation, followed by its removal.
-
Exploration of alternative metal catalysts: While palladium and ruthenium have been extensively used for the 1,3-isomer, other transition metals such as rhodium, iridium, or copper might exhibit different reactivity profiles with the 1,4-isomer.
-
Directed ortho-metalation (DoM): The use of strong bases like organolithium reagents to effect ortho-lithiation, potentially directed by the carbonyl oxygen or a suitably placed substituent on the N-aryl group, warrants investigation.
References
Confirming Target Binding of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other widely used biophysical techniques for validating the binding of the small molecule 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one to a putative protein target. While the specific protein target for this compound is not yet definitively identified in publicly available literature, derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated potential as anticancer agents and kinase inhibitors.[1][2][3] Given this, and for the purpose of illustrating a practical experimental approach, this guide will use the well-characterized bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, as a hypothetical target.[4][5]
The following sections detail the experimental protocol for confirming and characterizing the binding of this compound to BRD4 using SPR. Furthermore, a comparative analysis of SPR with alternative methods such as Isothermal Titration Calorimetry (ITC), Cellular Thermal Shift Assay (CETSA), and Fluorescence Polarization (FP) is presented, supported by experimental data.
Surface Plasmon Resonance (SPR) for Target Engagement
SPR is a label-free, real-time optical biosensing technique that measures the binding of an analyte (in this case, this compound) to a ligand (the target protein, BRD4) immobilized on a sensor surface.[6][7] The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, K D ).[6][7]
The general workflow for an SPR experiment to confirm the binding of this compound to BRD4 is outlined below.
References
- 1. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Benchmarking 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antioxidant Activity
A summary of the antioxidant mechanisms of the benchmark compounds is presented below. Benzoxazinone derivatives have been reported to possess a range of biological activities, including antioxidant effects, suggesting that 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one may also exhibit similar properties.[1][2] The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Table 1: In Vitro Antioxidant Activity of Benchmark Antioxidants and Related Benzoxazinone Derivatives
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) | ORAC Value (µM TE/g) | Primary Antioxidant Mechanism |
| Trolox | Widely used as a standard, activity varies by assay conditions. | Standard for TEAC (Trolox Equivalent Antioxidant Capacity) assays.[3][4] | Standard for ORAC (Oxygen Radical Absorbance Capacity) assays.[3] | Donates a hydrogen atom from the hydroxyl group of its chromanol ring to scavenge free radicals.[5][6] |
| Ascorbic Acid | Potent scavenger. | Strong activity. | High ORAC value. | Acts as a potent antioxidant by donating electrons to neutralize reactive oxygen and nitrogen species.[7][8] It can also regenerate other antioxidants like Vitamin E.[7] |
| BHT | Effective scavenger. | Shows activity. | Demonstrates oxygen radical absorbance capacity. | A synthetic antioxidant that functions as a free radical scavenger by donating a hydrogen atom, thereby interrupting oxidative chain reactions like lipid peroxidation.[9][10][11] |
| Benzoxazinone Derivatives (General) | Varies depending on substitution patterns. Some derivatives show significant activity.[12] | Activity has been reported for some derivatives. | Data not widely available. | Believed to act as radical scavengers through hydrogen or electron donation from the heterocyclic ring system.[12] |
Note: IC50 (half maximal inhibitory concentration) values indicate the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values are other common measures of antioxidant strength.
Experimental Protocols for Key Antioxidant Assays
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted to evaluate the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compound and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add an equal volume of the test compound or standard solution to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[5][11]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Standard antioxidant (Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and the standard antioxidant.
-
Add a small volume of the test compound or standard solution to the wells of the microplate.
-
Add a larger volume of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Visualizing Mechanisms and Workflows
The following diagrams illustrate a key cellular antioxidant signaling pathway and a typical experimental workflow for antioxidant screening.
Caption: Workflow for in vitro antioxidant screening.
Caption: Nrf2-ARE signaling pathway overview.
Potential Mechanism of Action: Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a crucial cellular defense mechanism against oxidative stress.[14] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[15] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Many antioxidant compounds, including some flavonoids and phenolic compounds, are known to activate this pathway.[8][13] It is plausible that this compound, if it possesses antioxidant properties, could also modulate the Nrf2-ARE pathway. Further cellular studies are required to investigate this possibility.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant activity of this compound is currently lacking, the known antioxidant properties of structurally related benzoxazinone derivatives suggest its potential as an antioxidant. To definitively establish its efficacy, it is essential to perform comprehensive in vitro antioxidant assays, such as DPPH, ABTS, and ORAC, and compare its activity directly with standard antioxidants like Trolox, Ascorbic Acid, and BHT. Furthermore, cellular-based assays are crucial to understand its potential to mitigate oxidative stress in a biological context and to explore its effects on key signaling pathways like Nrf2-ARE. Such studies will provide the necessary data to accurately benchmark its performance and determine its viability for further development as a novel antioxidant agent.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant 2,6-di-tert-butylphenol moiety attenuates the pro-oxidant properties of the auranofin analogue - Metallomics (RSC Publishing) [pubs.rsc.org]
- 5. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jddtonline.info [jddtonline.info]
- 13. mdpi.com [mdpi.com]
- 14. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (abts) method to measure antioxidant capacity of Selected small fruits and comparison to ferric reducing antioxidant power (FRAP) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Guide for Laboratory Professionals
Hazard Profile of Benzoxazinone Derivatives
Based on available data for related compounds, 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one should be handled as a hazardous substance. The general hazard classifications for this chemical class are summarized in the table below.
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation) | H335 | May cause respiratory irritation[1][2] |
Given these potential hazards, it is imperative to follow stringent disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination.
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure that appropriate personal protective equipment is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealable container.[2][4] Chemical-resistant containers are essential.[4]
3. Labeling:
-
The waste container must be clearly and accurately labeled.[4] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
4. Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[5]
-
Ensure the storage area is well-ventilated.[6]
-
Keep the waste container securely closed except when adding waste.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[5]
5. Disposal:
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6] Evaporation of the chemical as a disposal method is also prohibited.
-
Arrange for the disposal of the waste through your institution's EHS office or a licensed professional waste disposal service.[1]
-
Complete a hazardous waste pickup request when the container is full or approaching the storage time limit (typically six months).[6][7]
6. Empty Container Disposal:
-
A container that has held this hazardous waste must be managed carefully. If it is not triple-rinsed, it should be disposed of as hazardous waste.
-
If triple-rinsing is performed, the rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash after defacing the hazardous waste label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety Measures
The following diagram illustrates the interconnectedness of safety measures in the handling and disposal of hazardous chemical waste.
Caption: Logical relationship of key safety measures in chemical disposal.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
